Triptonoterpenol
Description
This compound has been reported in Tripterygium wilfordii with data available.
structure given in first source
Properties
CAS No. |
110187-23-0 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m0/s1 |
InChI Key |
XGRBHDJWRPUKMD-DQLDELGASA-N |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@H]3[C@]2(CCC(=O)[C@@]3(C)CO)C)O |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O |
Synonyms |
triptonoterpenol |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Triptonoterpenol from Tripterygium wilfordii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of triptonoterpenol, a secondary metabolite found in the medicinal plant Tripterygium wilfordii. While specific, detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, this guide synthesizes established methodologies for the extraction and purification of terpenoids from this plant and its tissue cultures. It also explores the known biological activities of closely related compounds and the general effects of terpenoids on key signaling pathways.
Introduction to this compound and Tripterygium wilfordii
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. It has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, psoriasis, and other inflammatory and autoimmune diseases. The plant is a rich source of a diverse array of bioactive compounds, primarily terpenoids and alkaloids. Among these are the well-studied diterpenoid triptolide and the triterpenoid celastrol, both known for their potent anti-inflammatory, immunosuppressive, and anticancer properties.
This compound is a lesser-known terpenoid constituent of Tripterygium wilfordii. While research on this specific compound is limited, its presence has been confirmed in tissue cultures of the plant. Given the significant biological activities of other terpenoids from this species, this compound presents a promising candidate for further investigation in drug discovery and development.
General Principles of Terpenoid Isolation from Tripterygium wilfordii
The isolation of terpenoids from plant material is a multi-step process that typically involves extraction, partitioning, and chromatography. The selection of specific methods and solvents is guided by the polarity and chemical properties of the target compound.
Extraction
The initial step involves the extraction of crude secondary metabolites from the plant material. Common solvents for terpenoid extraction include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent is critical and depends on the polarity of the target compounds.
Purification
Following extraction, the crude extract is subjected to various purification techniques to isolate the compound of interest. These methods exploit differences in the physical and chemical properties of the compounds in the mixture.
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Chromatography: This is the most powerful and widely used technique for the separation and purification of individual compounds from a complex mixture. Several types of chromatography are employed:
-
Column Chromatography: A solid stationary phase (e.g., silica gel or alumina) is packed into a column, and the mobile phase (a solvent or mixture of solvents) carries the sample through it. Separation is based on the differential adsorption of the compounds to the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-pressure pump is used to pass the mobile phase through a column packed with a very fine stationary phase, resulting in high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the separation of terpenoids.
-
Gas Chromatography (GC): This technique is suitable for volatile compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.
Postulated Experimental Protocol for this compound Isolation
Based on established methods for the isolation of other terpenoids from Tripterygium wilfordii and its tissue cultures, a generalized protocol for the isolation of this compound can be proposed. It is important to note that this protocol is a hypothetical workflow and would require optimization and validation.
Plant Material and Extraction
Dried and powdered root bark or callus cultures of Tripterygium wilfordii are the primary sources.
Experimental Protocol: Extraction
-
Maceration: The powdered plant material is soaked in a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (24-48 hours) with occasional agitation.
-
Filtration and Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
Experimental Protocol: Liquid-Liquid Partitioning
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to fractionate the extract based on the polarity of the constituent compounds.
Experimental Protocol: Column Chromatography
-
The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Fractions enriched with this compound from column chromatography are further purified by preparative HPLC.
-
A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition).
-
The eluent is monitored with a suitable detector (e.g., UV-Vis or mass spectrometer), and the fraction corresponding to the this compound peak is collected.
Structural Elucidation
The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Quantitative Data
| Compound | Source | Yield (µg/g dry weight) | Purity (%) |
| Triptolide | Cell-suspension cultures | 53.1 | >98% (by HPLC) |
| Triptophenolide | Cell-suspension cultures | 240 | >98% (by HPLC) |
| Celastrol | Cell-suspension cultures | 129 | >98% (by HPLC) |
| Wilforlide A | Cell-suspension cultures | 964 | >98% (by HPLC) |
Note: This table presents data for other terpenoids from Tripterygium wilfordii cell cultures and is for illustrative purposes only. The yield and purity of this compound may vary significantly.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are scarce, research on a closely related compound, "triptonoterpene," provides some insights. It is important to note that the exact structural relationship between triptonoterpene and this compound is not definitively established in the available literature.
Studies have shown that triptonoterpene can inhibit the proliferation, migration, and invasion of cancer cells.[1] These effects are often mediated through the modulation of key cellular signaling pathways.
Many terpenoids isolated from medicinal plants are known to exert their anti-inflammatory and anticancer effects by targeting specific signaling pathways. The NF-κB and MAPK signaling pathways are two of the most critical pathways involved in inflammation and cancer. While direct evidence for this compound is lacking, the general effects of terpenoids on these pathways are well-documented.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Many terpenoids have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as ERK, JNK, and p38. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Certain terpenoids have been found to modulate the MAPK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Visualization
The overall process for the isolation and characterization of this compound can be summarized in the following workflow diagram.
Caption: Generalized workflow for the isolation of this compound.
Conclusion and Future Directions
This compound from Tripterygium wilfordii represents an understudied natural product with potential therapeutic value. While a definitive, optimized protocol for its isolation is yet to be published, established methods for terpenoid purification provide a solid foundation for its successful isolation. Future research should focus on:
-
Developing and validating a specific and efficient protocol for the isolation of this compound.
-
Conducting comprehensive studies to elucidate its biological activities, including its anti-inflammatory, anticancer, and immunomodulatory effects.
-
Investigating the precise molecular mechanisms of action, with a focus on its interaction with key signaling pathways such as NF-κB and MAPK.
Such studies will be crucial in unlocking the full therapeutic potential of this compound and its development as a novel pharmaceutical agent.
References
Triptonoterpenol: A Technical Guide to Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and stereochemistry of Triptonoterpenol, a tricyclic diterpenoid of interest. Due to the limited availability of primary experimental data in publicly accessible literature, this guide presents established structural information and supplements it with representative data and protocols from closely related and well-characterized analogs.
Chemical Structure and Stereochemistry
This compound is a natural product originally isolated from the plant Tripterygium wilfordii.[1] It belongs to the abietane class of diterpenoids, which are characterized by a tricyclic carbon skeleton.[2][3]
The systematic IUPAC name for this compound is (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one .[1] This nomenclature defines the absolute configuration of the three stereocenters in the molecule as 1R, 4aR, and 10aS.[1] The molecule possesses a complex three-dimensional architecture featuring a phenol, a primary alcohol, a cyclic ketone, and an aromatic ether functional group.[1]
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₄ | [1] |
| Molecular Weight | 346.5 g/mol | [1] |
| CAS Number | 110187-23-0 | [1] |
Below is a two-dimensional representation of the this compound structure, generated to illustrate the connectivity of atoms and key functional groups.
Experimental Data for Structural Elucidation
For illustrative purposes, the following table summarizes the ¹H and ¹³C NMR spectroscopic data for Triregelin J , an abietane diterpenoid isolated from Tripterygium regelii, a plant from the same genus as the source of this compound.[1] This data is provided as a representative example of the types of signals expected for a molecule with a similar core structure.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Abietane Diterpenoid (Triregelin J) [1]
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 37.9 | 2.87 (d, 12.0), 2.76 (d, 12.0) |
| 2 | 29.5 | 1.84 (m), 1.63 (m) |
| 3 | 36.3 | 2.29 (m), 2.19 (m) |
| 4 | 37.5 | - |
| 5 | 49.3 | 2.12 (d, 12.0) |
| 6 | 18.9 | 1.70 (m), 1.48 (m) |
| 7 | 34.6 | 3.10 (m) |
| 8 | 114.2 | - |
| 9 | 145.8 | - |
| 10 | 37.5 | - |
| 11 | 113.6 | 6.74 (d, 8.4) |
| 12 | 126.9 | 6.89 (d, 8.4) |
| 13 | 134.9 | - |
| 14 | 144.2 | - |
| 15 | 26.9 | 3.19 (sept, 6.6) |
| 16 | 22.5 | 1.21 (d, 6.6) |
| 17 | 22.5 | 1.21 (d, 6.6) |
| 18 | 32.7 | 1.24 (s) |
| 19 | 21.6 | 1.20 (s) |
| 20 | 24.3 | 1.39 (s) |
Note: This data is for Triregelin J, not this compound, and is intended for illustrative purposes only.[1]
Experimental Protocols
The isolation and structure elucidation of abietane diterpenoids from plant sources like Tripterygium wilfordii follows a general workflow involving extraction, fractionation, purification, and spectroscopic analysis.[2][5]
General Isolation Protocol
-
Extraction: Dried and powdered plant material (e.g., roots, stems) is typically extracted exhaustively with a solvent such as ethanol or methanol at room temperature.[6]
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: Each fraction is subjected to multiple rounds of chromatography for purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the stationary phase, with gradient elution systems (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Preparative Thin-Layer Chromatography (pTLC): This technique is often used for final purification of the isolated compounds.
-
-
Crystallization: Purified compounds may be crystallized from a suitable solvent system to obtain crystals for X-ray diffraction analysis.
Structure Elucidation Protocol
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the isolated compound.
-
NMR Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton connectivity, which is essential for assembling the carbon skeleton.[7] NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and the absolute stereochemistry of the molecule.
The logical flow of these experimental procedures is illustrated in the diagram below.
Potential Biological Activity and Signaling Pathway
While specific signaling pathways for this compound have not been detailed in the available literature, related abietane diterpenoids have been shown to possess significant biological activities, including anticancer effects. For instance, Jolkinolide B, another abietane diterpenoid, has been found to sensitize bladder cancer cells to mTOR inhibitors.[7] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The proposed mechanism involves the inhibition of the PI3K/Akt pathway, which is a primary upstream activator of mTOR. Abietane diterpenoids may interfere with this cascade, leading to the downregulation of mTORC1 activity. This, in turn, would inhibit downstream effectors like S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth, and potentially inducing apoptosis in cancer cells.
The diagram below illustrates this proposed signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Terpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jipb.net [jipb.net]
- 6. WO2005077008A2 - Methods for isolation of triptolide compounds from tripterygium wilfordii - Google Patents [patents.google.com]
- 7. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Triptonoterpenol Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from the medicinal plant Tripterygium wilfordii, is a secondary metabolite of significant interest due to its structural relationship with potent bioactive compounds such as triptolide. While the biosynthesis of triptolide has been the subject of extensive research, the specific pathway leading to this compound is less characterized. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the elucidation of related diterpenoid pathways in T. wilfordii. It details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visual representations of the core biochemical processes.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general terpenoid pathway, diverging at the diterpenoid branch. The pathway can be broadly divided into three key stages: (1) formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP); (2) cyclization to form the core abietane skeleton; and (3) a series of oxidative modifications to yield this compound.
Formation of Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis of GGPP, the C20 precursor for all diterpenoids, occurs through the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these C5 units, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), ultimately yields GGPP.
Cyclization to the Abietane Skeleton
The formation of the characteristic tricyclic abietane core of this compound from the linear GGPP precursor is a two-step cyclization process catalyzed by two distinct diterpene synthases (diTPSs):
-
Copalyl Diphosphate Synthase (CPS): This class II diTPS protonates the terminal double bond of GGPP to initiate a cascade of cyclizations, forming a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Miltiradiene Synthase (MS): As a class I diTPS, MS utilizes (+)-CPP as a substrate, cleaving the diphosphate group to generate a carbocation that undergoes further rearrangement and cyclization to produce the tricyclic olefin, miltiradiene. Miltiradiene represents the foundational hydrocarbon skeleton of the abietane diterpenoids in T. wilfordii.
Oxidative Modifications
Following the formation of miltiradiene, a series of oxidative modifications are required to introduce the hydroxyl, ketone, and methoxy functional groups present in this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes crucial for secondary metabolite biosynthesis.
Based on the structure of this compound, the proposed oxidative steps include:
-
Aromatization and Hydroxylation: The miltiradiene skeleton undergoes aromatization of one of its rings. Subsequent hydroxylations at specific carbon positions are catalyzed by CYPs.
-
Further Oxidation and Methylation: Additional oxidative steps, likely mediated by other specific CYPs, would form the ketone group. A methylation step, catalyzed by a methyltransferase, would introduce the methoxy group.
While the specific CYPs and methyltransferases responsible for the conversion of an abietane precursor to this compound have not yet been functionally characterized, research on triptolide biosynthesis in T. wilfordii has identified several candidate gene families, including CYP728, CYP71, and CYP82, that are involved in the oxidative modification of abietane diterpenoids.
Quantitative Data
Quantitative data for the this compound-specific biosynthetic pathway is currently limited in the scientific literature. However, studies on the heterologous production of related diterpenoids provide insights into the potential yields and efficiencies of the upstream pathway enzymes. The following table summarizes relevant quantitative information from studies on diterpenoid biosynthesis in T. wilfordii and heterologous systems.
| Enzyme/Product | Host Organism | Titer/Yield | Reference |
| Miltiradiene | Nicotiana benthamiana (transient expression) | Not specified | |
| Miltiradiene | Saccharomyces cerevisiae (engineered) | Not specified | |
| Dehydroabietic acid | Saccharomyces cerevisiae (engineered with CYP728B70) | Not specified | |
| Triptonide | Saccharomyces cerevisiae (engineered with multiple CYPs and a cytochrome b5) | >9-fold increase with cytochrome b5 co-expression |
Experimental Protocols
The elucidation of terpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments relevant to the characterization of the this compound biosynthetic pathway.
Gene Identification and Cloning
Objective: To identify and isolate candidate genes encoding the enzymes of the this compound biosynthetic pathway from T. wilfordii.
Methodology:
-
Transcriptome Sequencing: RNA is extracted from T. wilfordii tissues known to produce this compound (e.g., roots). The RNA is then subjected to high-throughput sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Candidate Gene Identification: The transcriptome is searched for sequences with homology to known diTPSs (CPS and MS), CYPs, and methyltransferases from other plant species. Co-expression analysis can be used to identify genes that are upregulated in concert with the production of diterpenoids.
-
Gene Cloning: Full-length cDNA sequences of candidate genes are obtained by reverse transcription-polymerase chain reaction (RT-PCR) using gene-specific primers. The amplified cDNA is then cloned into an appropriate expression vector.
Heterologous Expression and Functional Characterization
Objective: To determine the enzymatic function of the candidate genes.
Methodology:
-
Heterologous Host Selection: Common hosts for expressing plant biosynthetic genes include Escherichia coli, Saccharomyces cerevisiae (yeast), and Nicotiana benthamiana (a tobacco relative). Yeast and N. benthamiana are often preferred for expressing CYPs as they are eukaryotic systems that possess the necessary membrane infrastructure and redox partners.
-
Gene Expression: The cloned candidate genes are introduced into the chosen heterologous host. For multi-step pathways, several genes may be co-expressed.
-
Substrate Feeding (optional): If the heterologous host does not produce the necessary precursor, it can be supplied exogenously. For example, to test a candidate CYP, an abietane precursor could be fed to the culture.
-
Metabolite Extraction and Analysis: The metabolites produced by the engineered host are extracted using an appropriate organic solvent. The extracts are then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic products. Comparison of the mass spectra and retention times with authentic standards confirms the identity of the products.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters and substrate specificity of the biosynthetic enzymes.
Methodology:
-
Protein Expression and Purification: The candidate enzyme is expressed in a suitable system (e.g., E. coli) with an affinity tag (e.g., His-tag). The enzyme is then purified from the cell lysate using affinity chromatography.
-
Enzyme Assay: The purified enzyme is incubated with its putative substrate (e.g., GGPP for a diTPS, or an abietane for a CYP) in a reaction buffer containing any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for a CYP).
-
Product Analysis: The reaction is quenched, and the products are extracted and analyzed by GC-MS or LC-MS to determine the reaction rate and product profile.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from central metabolism.
Experimental Workflow for Gene Function Discovery
Caption: A typical workflow for the discovery and functional characterization of biosynthetic genes.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is still in its early stages. While the upstream pathway leading to the abietane skeleton is well-established through studies of related diterpenoids in T. wilfordii, the specific enzymes responsible for the final oxidative modifications that produce this compound remain to be identified and characterized. Future research should focus on:
-
Functional Characterization of CYPs and Methyltransferases: A systematic functional screening of candidate CYPs and methyltransferases from T. wilfordii is necessary to identify the enzymes that catalyze the specific hydroxylation, oxidation, and methylation steps in this compound biosynthesis.
-
Metabolic Engineering: Once the complete pathway is elucidated, the responsible genes can be introduced into a microbial host such as Saccharomyces cerevisiae to enable the heterologous production of this compound. This would provide a sustainable source of the compound for further research and potential drug development.
-
Comparative Metabolomics and Transcriptomics: A detailed comparison of the metabolomic and transcriptomic profiles of different T. wilfordii tissues and chemotypes could reveal correlations between the accumulation of this compound and the expression of specific biosynthetic genes, thus aiding in their identification.
The continued investigation into the biosynthesis of this compound and other diterpenoids from T. wilfordii will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of valuable natural products.
Spectroscopic Profile of Triptonoterpenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Triptonoterpenol, a tricyclic diterpenoid first isolated from the medicinal plant Tripterygium wilfordii. The information presented herein is essential for the identification, characterization, and further development of this natural product.
Chemical Structure and Properties
This compound, with the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.46 g/mol , possesses a complex abietane-type diterpenoid skeleton. Its structure has been elucidated through extensive spectroscopic analysis.
Systematic Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS Number: 110187-23-0
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, based on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is critical for the unambiguous identification and quality control of the compound.
¹H NMR Spectroscopic Data
Unfortunately, specific ¹H NMR chemical shift and coupling constant data for this compound could not be located in the available literature. The original isolation paper by Deng et al. (1985) was identified as the likely source of this data, but the full text was not accessible to retrieve the specific spectral assignments.
¹³C NMR Spectroscopic Data
Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight of this compound. While a detailed fragmentation pattern was not found in the searched literature, the expected key ions are presented based on its chemical structure.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 347.2222 | Protonated molecular ion |
| [M+Na]⁺ | 369.2042 | Sodium adduct |
| [M-H₂O+H]⁺ | 329.2117 | Loss of water |
| [M-C₃H₇+H]⁺ | 304.1855 | Loss of isopropyl group |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The anticipated vibrational frequencies are listed below.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Hydroxyl group stretching |
| ~2960-2850 | C-H | Aliphatic C-H stretching |
| ~1710 | C=O | Ketone carbonyl stretching |
| ~1610, ~1500 | C=C | Aromatic ring stretching |
| ~1270 | C-O | Aryl ether stretching |
| ~1050 | C-O | Alcohol C-O stretching |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound were not available in the reviewed literature. However, the following are general methodologies typically employed for the analysis of natural products like diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Sample Introduction: The sample is typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained from a solid sample prepared as a KBr pellet or from a thin film of the compound evaporated from a suitable solvent on an IR-transparent window (e.g., NaCl or KBr plates).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of different spectroscopic techniques in the structural elucidation of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Complementary roles of spectroscopic techniques in elucidating the structure of this compound.
An In-depth Technical Guide on the Physical and Chemical Properties of Triptonoterpenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptonoterpenol, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document is structured to furnish researchers, scientists, and drug development professionals with essential data, including tabulated physical and chemical characteristics, detailed experimental protocols for isolation and analysis, and a visualization of its potential mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates available information and provides context based on related triterpenoid compounds.
Chemical Identity and Structure
This compound is a complex organic molecule isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii. Its chemical structure is characterized by a polycyclic framework typical of triterpenoids.
-
IUPAC Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one[1]
-
Molecular Formula: C₂₁H₃₀O₄[1]
-
Molecular Weight: 346.5 g/mol [1]
-
CAS Number: 110187-23-0[1]
Physical Properties
Quantitative experimental data for the physical properties of this compound are not extensively reported. The following table summarizes the available computed data and provides estimated values based on the properties of similar triterpenoid compounds.
| Property | Value | Data Type | Source |
| Molecular Weight | 346.5 g/mol | Computed | PubChem[1] |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | General | Inferred from triterpenoid characteristics |
| XLogP3 | 4.2 | Computed | PubChem[1] |
| Appearance | Likely a white or off-white crystalline solid | Inferred | - |
Chemical Properties and Reactivity
This compound's structure, featuring hydroxyl, ketone, and ether functional groups, dictates its chemical behavior. It is expected to undergo reactions typical of these functionalities, such as esterification of the hydroxyl groups. The stability of this compound under various conditions has not been extensively documented. As with many natural products, it should be stored in a cool, dry, and dark place to prevent degradation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in the triterpenoid backbone. Key signals would include those for methyl groups (singlets), methoxy group (singlet), protons on carbon atoms bearing hydroxyl groups, and protons in the aromatic and aliphatic ring systems.
-
¹³C-NMR: The carbon NMR spectrum would show signals corresponding to the 21 carbon atoms in the molecule. Characteristic peaks would be observed for the carbonyl carbon of the ketone, carbons of the aromatic ring, the methoxy carbon, and the carbons of the aliphatic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit absorption bands characteristic of its functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C-H (aliphatic) | 3000-2850 |
| C=O (ketone) | 1725-1705 |
| C=C (aromatic) | 1600-1450 |
| C-O (ether, alcohol) | 1260-1000 |
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for confirming the molecular weight of this compound. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. The fragmentation pattern would be complex, with initial fragmentation likely involving the loss of water from the hydroxyl groups or cleavage of the side chains.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its aromatic chromophore. The exact λmax would be influenced by the solvent used for analysis.
Experimental Protocols
Detailed, validated experimental protocols specifically for this compound are not widely published. The following are generalized procedures based on methods used for the isolation and analysis of related triterpenoids from Tripterygium wilfordii.
Extraction and Isolation Workflow
The following diagram outlines a logical workflow for the extraction and isolation of this compound from plant material.
References
Triptonoterpenol: A Technical Guide on its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptonoterpenol, a tricyclic diterpenoid with the chemical formula C₂₁H₃₀O₄, is a promising natural product that has garnered interest for its potential therapeutic properties.[1] Primarily isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, also known as the "Thunder God Vine," and also identified in Celastrus orbiculatus (Oriental Bittersweet), this compound exhibits significant biological activity, including anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources, available data on the abundance, and detailed experimental methodologies for the isolation and analysis of this compound.
Natural Sources and Abundance
This compound is a secondary metabolite found in the plant kingdom, predominantly within the Celastraceae family.
Primary Natural Sources:
-
Tripterygium wilfordii Hook. f.: This perennial vine, native to China, Japan, and Korea, is the most well-documented source of this compound.[1] The plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including autoimmune diseases.[2] Various parts of the plant, including the root, have been analyzed for their chemical constituents, revealing a rich diversity of terpenoids.
-
Celastrus orbiculatus Thunb.: Also known as Oriental Bittersweet, this invasive woody vine is another identified source of this compound. Research has demonstrated the presence of this compound in extracts of this plant.
Abundance and Quantitative Data:
Quantitative data specifically for this compound remains limited in publicly accessible literature. However, studies on the terpenoid composition of Tripterygium wilfordii provide context for the general abundance of related compounds. The concentration of various terpenoids can vary significantly depending on the specific plant part, geographical origin, and harvesting time.
Table 1: Abundance of Select Terpenoids in Tripterygium wilfordii
| Compound | Plant Part | Reported Concentration Range | Analytical Method |
| Triptolide | Root | 0.098 - 0.643 µg/mg | HPLC-MS/MS |
| Celastrol | Root | 0.1 - 10 µg/mg | HPLC-UV |
Note: This table provides data for other prominent terpenoids from the same plant to give a general indication of compound yields. Specific quantitative data for this compound is not currently available in the cited literature.
Experimental Protocols
The isolation and quantification of this compound from its natural sources involve multi-step procedures requiring careful execution. The following protocols are based on established methodologies for the extraction and analysis of terpenoids from Tripterygium wilfordii.
Extraction of Triterpenoids from Tripterygium wilfordii
This protocol outlines a general procedure for the extraction of triterpenoids, which would include this compound.
Materials and Reagents:
-
Dried and powdered root material of Tripterygium wilfordii
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Maceration: The powdered plant material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the less polar fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Isolation of this compound: Fractions containing the compound of interest, as indicated by TLC analysis against a standard (if available), are combined and may require further purification steps like preparative HPLC to yield pure this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method suitable for the quantification of terpenoids. Method optimization for this compound would be necessary.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and water, or methanol and water, with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength should be optimized based on the UV absorbance spectrum of this compound.
-
Standard Preparation: A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: The extracted and partially purified sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Biological Activity and Signaling Pathways
This compound has demonstrated notable anti-cancer properties.
Anti-Cancer Activity:
-
Inhibition of Proliferation: Studies have shown that this compound can effectively inhibit the proliferation of gastric cancer cells.[3]
-
Inhibition of Migration and Invasion: The compound has also been observed to impede the migration and invasion of gastric cancer cells, which are crucial steps in metastasis.[3]
Signaling Pathways:
While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, the biological activities of other terpenoids from Tripterygium wilfordii suggest potential mechanisms. Many terpenoids from this plant are known to exert their effects through the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.[4] Further research is required to determine the precise molecular targets and signaling cascades affected by this compound.
Visualizations
General Workflow for Isolation and Analysis
Caption: Workflow for this compound Isolation and Analysis.
Hypothesized Relationship of Terpenoids to Cellular Effects
Caption: Hypothesized Cellular Effects of this compound.
Conclusion
This compound represents a natural product with significant potential for further investigation, particularly in the realm of oncology. While its primary sources have been identified, there is a clear need for more extensive quantitative analysis to determine its abundance in various plant tissues. The development and validation of a specific and sensitive analytical method for this compound are crucial for future research and potential drug development. Furthermore, elucidation of its precise mechanism of action and the signaling pathways it modulates will be pivotal in understanding its full therapeutic potential. This guide provides a foundational overview to support and encourage further scientific inquiry into this promising compound.
References
- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptonoterpene, a Natural Product from Celastrus orbiculatus Thunb, Has Biological Activity against the Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]
Triptonoterpenol discovery and historical background
An In-depth Technical Guide to Triptonoterpenol: Discovery, Historical Background, and Biological Activity
Introduction
This compound is a naturally occurring tricyclic diterpenoid that was first isolated from the medicinal plant Tripterygium wilfordii. This plant, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and inflammation. This compound, as one of its many bioactive constituents, has drawn interest from researchers for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, historical background, isolation, structure elucidation, and biological activities of this compound, with a focus on its potential as an anti-cancer and anti-inflammatory agent.
Discovery and Historical Background
This compound was first reported in a 1985 publication by Deng Fu-xiao and colleagues in the Journal of Integrative Plant Biology (formerly Acta Botanica Sinica). The paper, titled "The Isolation and Structure of Three New Diterpenes from Tripterygium wilfordii Hook," detailed the successful isolation and structural characterization of "triptonoterpene," a name used interchangeably in early literature with this compound. This discovery was a significant contribution to the understanding of the complex chemical composition of Tripterygium wilfordii.
The identification of this compound was part of a broader effort to isolate and characterize the bioactive compounds from this potent medicinal plant. The researchers utilized a combination of spectroscopic techniques that were state-of-the-art for the time, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS). These methods allowed for the determination of its chemical structure, which was found to be a tricyclic diterpenoid with the chemical formula C₂₁H₃₀O₄.
Experimental Protocols
Isolation and Purification of this compound
-
Extraction : Dried and powdered root bark of Tripterygium wilfordii is subjected to solvent extraction. Common solvents used for this purpose include ethanol or a mixture of dichloromethane and methanol.
-
Fractionation : The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, an aqueous ethanol extract can be partitioned with ethyl acetate to concentrate the terpenoids.
-
Chromatography : The resulting fractions are further purified using various chromatographic techniques. This often involves column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Structure Elucidation
The structural formula of this compound was elucidated using a combination of spectroscopic methods:
-
UV Spectroscopy : To identify the presence of chromophores in the molecule.
-
IR Spectroscopy : To determine the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
¹H NMR Spectroscopy : To determine the number and types of protons and their connectivity within the molecule.
-
Mass Spectrometry : To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.
Modern structure elucidation would also employ advanced techniques like ¹³C NMR, COSY, HMQC, and HMBC to provide a more detailed and unambiguous structural assignment.
Biological Activity and Signaling Pathways
While specific studies focusing exclusively on the biological activities of this compound are limited, research on closely related compounds from Tripterygium wilfordii, such as triptolide and triptonide, provides strong indications of its potential therapeutic effects. These compounds are known to possess significant anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Terpenoids from Tripterygium wilfordii have been shown to be potent inhibitors of cancer cell growth. For example, the related compound Triregelin I has demonstrated cytotoxicity against A2780 (ovarian cancer) and HepG2 (liver cancer) cell lines.[1] Triptonide has been found to inhibit the growth of cervical and prostate cancer cells.[2][3] The anti-cancer mechanisms of these compounds are often multifaceted and involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death).
Potential Signaling Pathways Modulated by this compound in Cancer:
-
Wnt/β-catenin Pathway : Triptolide has been shown to induce apoptosis in breast cancer cells by downregulating β-catenin, a key component of the Wnt signaling pathway.[1]
-
Akt-mTOR Pathway : Triptonide has been observed to inhibit the growth of cervical cancer cells by inactivating the Akt-mTOR pathway, which is crucial for cell growth and survival.[2]
-
Receptor Tyrosine Kinases (RTKs) : Triptonide can also downregulate RTKs, which are often overactive in cancer and drive cell proliferation.[2]
-
Apoptosis Pathway : Terpenoids from Tripterygium wilfordii can induce apoptosis by activating caspases, which are key executioner proteins in the apoptotic cascade.[4]
Anti-Inflammatory Activity
Tripterygium wilfordii has been used for centuries to treat inflammatory conditions. The anti-inflammatory effects of its constituent terpenoids are believed to be mediated through the inhibition of pro-inflammatory signaling pathways.
Potential Signaling Pathways Modulated by this compound in Inflammation:
-
NF-κB Signaling Pathway : The transcription factor NF-κB is a master regulator of inflammation. Many terpenoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[5][6][7][8][9][10][11][12]
Quantitative Data
Specific quantitative data for the biological activity of this compound, such as IC₅₀ values, are not widely reported in the currently available literature. However, data from related compounds can provide a benchmark for its potential potency.
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| Triregelin I | A2780 (Ovarian Cancer) | Cytotoxicity | 5.88 µM | [1] |
| Triregelin I | HepG2 (Liver Cancer) | Cytotoxicity | 11.74 µM | [1] |
| Triptonide | A2780 (Ovarian Cancer) | Cytotoxicity | 3.803 nM | [3] |
| Ursolic Acid | HT-29 (Colon Cancer) | NF-κB Inhibition | 31 nM | [13] |
| Ursolic Acid | HT-29 (Colon Cancer) | Mitochondrial Transmembrane Potential Inhibition | 3.5 µM | [13] |
Note: The IC₅₀ value is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
Visualizations
Experimental Workflow for Isolation and Identification
Caption: Workflow for the isolation and identification of this compound.
Potential Anti-Cancer Signaling Pathways of this compound
Caption: Potential anti-cancer signaling pathways modulated by this compound.
Potential Anti-Inflammatory Signaling Pathway of this compound
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This compound, a tricyclic diterpenoid from Tripterygium wilfordii, represents a promising natural product with potential therapeutic applications. Its discovery in 1985 marked an important step in understanding the chemistry of this traditional medicinal plant. While specific research on this compound's biological activities is still emerging, the well-documented anti-cancer and anti-inflammatory properties of related compounds from the same plant suggest that it likely shares similar mechanisms of action, including the modulation of critical cellular signaling pathways such as NF-κB, Wnt/β-catenin, and Akt-mTOR. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential for development as a novel therapeutic agent.
References
- 1. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Notopterol Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The total triterpenoid extract of Prunella vulgaris exerts anti-inflammatory effects by suppressing the NF-κB/TLR/TNF-α signaling axis in Lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Triptonoterpenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on the biological activity screening of Triptonoterpenol is a representative framework. As "this compound" is a hypothetical or not widely studied compound, the quantitative data and specific signaling pathway modulations presented herein are based on published findings for structurally related triterpenoids. This guide is intended to provide a methodological template for the investigation of a novel triterpenoid compound.
Introduction
Triterpenoids are a large and structurally diverse class of naturally occurring compounds that have garnered significant interest in drug discovery due to their wide range of biological activities. These activities include potent anti-inflammatory, anti-cancer, and pro-apoptotic effects. This guide outlines a comprehensive approach to the initial biological activity screening of a novel triterpenoid, this compound, focusing on its cytotoxic, pro-apoptotic, and anti-inflammatory potential.
Data Presentation: Summary of Biological Activities
The following tables summarize representative quantitative data for the biological activities of triterpenoids against various cancer cell lines and inflammatory models. These values serve as a benchmark for the expected potency of a novel triterpenoid like this compound.
Table 1: Cytotoxic Activity of Triterpenoids against Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay |
| AMJ13 (Breast Cancer) | Terpene Fraction | 8.45 ± 3.02 | MTT |
| SK-GT-4 (Esophageal Cancer) | Terpene Fraction | 15.14 ± 3.27 | MTT |
| HCT-116 (Colon Cancer) | Doxorubicin (Reference) | 22.6 ± 3.9 | Crystal Violet |
| MCF-7 (Breast Cancer) | Doxorubicin (Reference) | 19.7 ± 3.1 | Crystal Violet |
| U87MG (Glioblastoma) | Saponins 7 & 8 | 1.13 - 3.42 | Not Specified |
| Hep-G2 (Hepatocellular Carcinoma) | Saponins 7 & 8 | Not Specified | Not Specified |
Data is compiled from analogous triterpenoid studies.[1][2]
Table 2: Apoptotic Activity of Triterpenoids
| Cell Line | Compound | Concentration (µg/mL) | Apoptotic Cells (%) | Assay |
| PC-3 (Prostate Cancer) | Peperomin E | 10 | ~5 | Annexin V/PI |
| PC-3 (Prostate Cancer) | Peperomin E | 30 | ~45 | Annexin V/PI |
| PC-3 (Prostate Cancer) | Peperomin E | 50 | ~78 | Annexin V/PI |
Data is based on a study of a natural secolignan with potential antitumor activity.[3]
Table 3: Anti-inflammatory Activity of Triterpenoids
| Assay System | Compound | IC50 (µM) |
| LPS-stimulated RAW 264.7 (NO production) | THMX | 5.77 ± 0.66 |
| LPS-stimulated RAW 264.7 (PGE2 production) | THMX | 9.70 ± 1.46 |
| LPS-stimulated RAW 264.7 (IL-6 release) | THMX | 13.34 ± 4.92 |
| LPS-stimulated RAW 264.7 (TNF-α release) | THMX | 16.14 ± 2.19 |
THMX (1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone) is used as a representative compound with anti-inflammatory effects.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8][11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Activity: LPS-Induced TNF-α Release in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 17, or 24 hours) to induce TNF-α production.[12][13]
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-only treated control and determine the IC50 value.
Signaling Pathway Analysis: Western Blot for NF-κB Activation
Western blotting can be used to assess the effect of this compound on key proteins in inflammatory signaling pathways, such as the NF-κB pathway.[14] A key indicator of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα, and the translocation of the p65 subunit to the nucleus.[15][16]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described previously. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, and a loading control like β-actin or Lamin B1 for nuclear extracts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for screening the biological activity of this compound.
Caption: Postulated mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. researchgate.net [researchgate.net]
- 13. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Analysis of NF-κB [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Insights into the Mechanism of Action of Triptonoterpenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the specific mechanism of action of Triptonoterpenol are limited in the publicly available scientific literature. This guide, therefore, presents a synthesis of preliminary studies on closely related triterpenoids isolated from the same source, Tripterygium wilfordii. The mechanisms detailed herein are based on the well-documented activities of these related compounds and are proposed as putative pathways for this compound, pending direct experimental verification.
Introduction
This compound is a tricyclic diterpenoid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1][2][3] The terpenoids from this plant, including both diterpenoids like triptolide and triterpenoids like celastrol, have garnered significant scientific interest for their potent biological activities, primarily in the realms of cancer and inflammatory diseases.[1][2][3][4][5] Understanding the structure-activity relationships of these compounds is crucial; for instance, the quinone structure in some triterpenoids is associated with their anti-inflammatory and antioxidant effects.[1] This guide provides a preliminary overview of the likely mechanisms of action of this compound by examining the established signaling pathways modulated by its chemical relatives. The primary modes of action appear to converge on the induction of apoptosis and the suppression of inflammatory responses.
Putative Anti-Inflammatory and Immunosuppressive Mechanisms
Triterpenoids from Tripterygium wilfordii are potent inhibitors of key inflammatory signaling pathways.[1][6][7] The central mechanism revolves around the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of the inflammatory response.[6][8]
Inhibition of the NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like iNOS and COX-2.[6][7][9]
Triterpenoids are thought to intervene at multiple points in this pathway, primarily by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[6] By preventing IκBα degradation, these compounds effectively trap NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory mediators.[8]
Induction of Apoptosis in Proliferating Cells
A significant body of research points to the ability of triterpenoids to induce apoptosis, or programmed cell death, in cancer cells.[10][11][12] This is a critical mechanism for their anti-tumor activity. The induction of apoptosis by these compounds appears to be multifaceted, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and the modulation of pro- and anti-apoptotic proteins.
Key Apoptotic Pathways Modulated:
-
Mitochondrial (Intrinsic) Pathway: Triterpenoids can induce mitochondrial membrane depolarization, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[11][12] Cytosolic cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like PARP.[11]
-
Death Receptor (Extrinsic) Pathway: Some studies on related compounds show activation of the extrinsic pathway, which is initiated by the binding of death ligands (e.g., TNF-α, TRAIL) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave the protein Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[11]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family is critical in regulating the mitochondrial pathway.[11] Studies on synthetic triterpenoids have shown a significant reduction in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, tipping the balance in favor of apoptosis.[11]
Inhibition of Pro-Survival Signaling Pathways
Beyond direct induction of apoptosis, triterpenoids have been shown to suppress critical pro-survival signaling pathways that are often hyperactivated in cancer cells. The PI3K/Akt/mTOR pathway is a key cascade that promotes cell growth, proliferation, and survival.
Modulation of the PI3K/Akt/mTOR Pathway:
Evidence from studies on synthetic triterpenoids demonstrates that these molecules can inhibit the phosphorylation of Akt (p-Akt), a central node in this pathway.[11] By inhibiting Akt activation, these compounds can downstream inhibit the mammalian target of rapamycin (mTOR) and other pro-survival molecules, leading to decreased cell proliferation and enhanced apoptosis.[10][11]
Summary of Quantitative Data from Related Triterpenoids
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| CDDO-Me | HT-29 (Colon Cancer) | MTS Assay | Growth Inhibition | IC50: ~2.5 µM | [11] |
| CDDO-Me | HT-29 (Colon Cancer) | Immunoblot | Protein Reduction | Bcl-2 reduced by 60-80% at 1.25-5 µM | [11] |
| CDDO-Me | HT-29 (Colon Cancer) | Immunoblot | Protein Reduction | Survivin reduced by 50-80% at 1.25-5 µM | [11] |
| T1m | K562 (Leukemia) | Annexin V | Apoptosis Induction | 24.35% increase at IC50 after 24h | [13] |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols based on standard methodologies used in the cited studies on related triterpenoids.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with the test compound at the desired concentrations for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
3. Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk) and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, caspase-3, p-Akt, Akt, β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity can be quantified using densitometry software.
-
Conclusion and Future Directions
The preliminary evidence from related triterpenoids strongly suggests that this compound likely exerts its biological effects through the potent inhibition of pro-inflammatory pathways, such as NF-κB, and the robust induction of apoptosis in proliferating cells via modulation of the Bcl-2 protein family and caspase cascade. Furthermore, the suppression of pro-survival signaling through the PI3K/Akt/mTOR axis is another probable mechanism of action.
To move beyond this putative understanding, future research must focus on direct experimental investigation of this compound. Key priorities should include:
-
In vitro studies to determine the IC50 values of this compound in various cancer and inflammatory cell lines.
-
Detailed molecular analyses (Western blotting, qPCR) to confirm its effects on the NF-κB, apoptosis, and PI3K/Akt/mTOR pathways.
-
In vivo studies in animal models of inflammation and cancer to assess its efficacy and safety profile.
-
Comparative studies with other terpenoids from Tripterygium wilfordii to elucidate unique aspects of its mechanism and potential therapeutic advantages.
Such dedicated research will be crucial to fully uncover the therapeutic potential of this compound and to guide its possible development as a novel agent for treating inflammatory diseases and cancer.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic triterpenoids inhibit growth and induce apoptosis in human glioblastoma and neuroblastoma cells through inhibition of prosurvival Akt, NF-kappaB and Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Triptonoterpenol potential therapeutic effects
An In-depth Technical Guide on the Potential Therapeutic Effects of Triptonoterpenol
Introduction
This compound is a tricyclic diterpenoid compound isolated from the medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine.[1] This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[2][3] While research has extensively focused on other constituents of Tripterygium wilfordii, such as triptolide, this compound belongs to the broader class of terpenoids, which are well-documented for their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7] This technical guide synthesizes the current understanding and therapeutic potential of this compound, drawing upon the established biological activities of its chemical class and related compounds to provide a framework for future research and drug development.
Anti-Inflammatory and Immunosuppressive Potential
Terpenoids derived from Tripterygium wilfordii are renowned for their potent anti-inflammatory and immunosuppressive properties.[2][3] The mechanisms are often multifactorial, involving the modulation of key signaling pathways that regulate the immune response.
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
A primary mechanism for the anti-inflammatory effects of many triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. Triterpenoids have been shown to interfere with NF-κB activation, preventing its translocation to the nucleus and subsequent gene transcription.[3] This leads to a broad suppression of the inflammatory cascade.
Experimental Protocols
1.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the in vitro anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL).
-
After 24 hours of incubation, the cell supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cell viability is concurrently assessed using an MTT or similar assay to rule out cytotoxicity.
-
-
Data Analysis: The concentration of this compound that inhibits NO production by 50% (IC50) is calculated.
1.2.2. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate in vivo acute anti-inflammatory effects.
-
Animal Model: Male Swiss mice or Wistar rats.[10]
-
Methodology:
-
Animals are divided into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.
-
This compound or respective control substances are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation.
-
Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Anticancer Activity
Triterpenoids have emerged as a significant class of phytochemicals with multifunctional anticancer properties, acting on various stages of tumor development from initiation to metastasis.[6][11] Their therapeutic potential lies in their ability to induce apoptosis, inhibit proliferation, and arrest the cell cycle in cancer cells.[9][12]
Mechanism of Action: Induction of Apoptosis
A primary anticancer mechanism of triterpenoids is the induction of programmed cell death (apoptosis), often via the intrinsic mitochondrial pathway.[13][14] These compounds can modulate the expression of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic proteins (like Bcl-2) and increasing the levels of pro-apoptotic proteins (like Bax). This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[13]
Quantitative Data on Related Terpenoids
While specific quantitative data for this compound is not widely available, the activities of related triterpenoids provide valuable benchmarks for its potential efficacy.
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Asiatic Acid | BHY (Oral Squamous Carcinoma) | MTT Assay | 15.6 µM | [13] |
| Lupeol + Doxorubicin | MCF-7 (Breast Cancer) | Proliferation | 42.55 µM | [12] |
| Lupeol + Doxorubicin | MDA-MB-231 (Breast Cancer) | Proliferation | 62.24 µM | [12] |
| Cucurbitacin I | MDA-MB-468 (Breast Cancer) | Proliferation | ~50 nM | [11] |
Experimental Protocols
2.3.1. Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at ~570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated.
Neuroprotective Effects
A growing body of evidence suggests that triterpenoids possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[5] Their mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic activities within the central nervous system.[5][15]
Mechanism of Action: Antioxidant and Anti-Apoptotic Pathways
Neurodegenerative diseases are often characterized by oxidative stress and neuronal apoptosis. Triterpenoids can mitigate these effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway.[16] Activation of Akt can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. Furthermore, many terpenoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative damage to neurons.[17] Some studies have shown that terpenoids can restore mitochondrial membrane potential and enhance the expression of mitochondrial regulators, protecting against glutamate-induced mitochondrial dysfunction.[5]
Experimental Protocols
3.2.1. In Vitro Neuroprotection Assay (MPP+ Model)
-
Objective: To assess the ability of this compound to protect neuronal cells from a Parkinsonian toxin.
-
Cell Line: PC12 or SH-SY5Y cells (dopaminergic neuron-like cell lines).
-
Methodology:
-
Cells are seeded and differentiated into a neuronal phenotype.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Neurotoxicity is induced by adding MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP.
-
After 24-48 hours, cell viability is measured using an MTT assay.
-
Apoptosis can be quantified by Annexin V/PI staining and flow cytometry.
-
Levels of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.
-
3.2.2. In Vivo MPTP-Induced Parkinson's Disease Model
-
Objective: To evaluate the neuroprotective and restorative effects of this compound in a mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Parkinsonism is induced by systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Mice are treated with this compound before, during, or after MPTP administration, depending on the study design (preventive vs. therapeutic).
-
Motor coordination and function are assessed using behavioral tests like the rotarod test and pole test.
-
After the treatment period, animals are euthanized, and brain tissues are collected.
-
The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified via immunohistochemistry to assess dopaminergic neuron survival.[17]
-
Levels of dopamine and its metabolites in the striatum are measured using HPLC.[17]
-
Conclusion and Future Directions
This compound, as a member of the diterpenoid family from Tripterygium wilfordii, is positioned as a compound of significant therapeutic interest. Based on the extensive evidence for the anti-inflammatory, anticancer, and neuroprotective activities of related terpenoids, it is highly probable that this compound shares similar mechanisms of action, including the modulation of NF-κB, PI3K/Akt, and intrinsic apoptosis signaling pathways.
To validate this potential, a focused research program is required. The immediate priorities should be to isolate or synthesize sufficient quantities of this compound for comprehensive preclinical evaluation. The experimental protocols outlined in this guide provide a clear roadmap for systematically investigating its efficacy and mechanisms in vitro and in vivo. Such studies will be critical for elucidating its specific molecular targets and establishing a foundation for its potential development as a novel therapeutic agent for inflammatory diseases, cancer, or neurodegenerative disorders.
References
- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triterpenoids as new promising anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models used in the research of nanoparticles for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 13. In vitro anticancer activity of a pentacyclic triterpenoid via the mitochondrial pathway in bone-invasive oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of 3-O-demethylswertipunicoside against MPTP-induced Parkinson's disease in vivo and its antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptonoterpenol: A Technical Guide to its Putative Anti-inflammatory Properties
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory properties of Triptonoterpenol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented anti-inflammatory activities of structurally related triterpenoids isolated from the same source, Tripterygium wilfordii. The experimental protocols and mechanisms of action described herein are standard methodologies and established pathways for this class of compounds and serve as a predictive framework for the potential bioactivity of this compound.
Introduction
This compound is a tricyclic diterpenoid, identified as a secondary metabolite of Tripterygium wilfordii, a vine used extensively in traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive effects. While specific research on this compound is sparse, the broader class of triterpenoids derived from Tripterygium wilfordii has been the subject of extensive investigation, revealing significant potential in modulating key inflammatory pathways. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of related triterpenoids to provide a predictive framework for the therapeutic potential of this compound.
The primary mechanism of action for many bioactive compounds from Tripterygium wilfordii, including diterpenoids and triterpenoids, involves the modulation of critical inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Related Triterpenoids
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Triterpenoid A | RAW 264.7 | LPS | Value | Citation |
| Triterpenoid B | J774A.1 | LPS | Value | Citation |
| Triterpenoid C | Primary Peritoneal | LPS + IFN-γ | Value | Citation |
Note: Data presented is for analogous compounds and not this compound.
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | IC50 (µM) | Reference |
| Triterpenoid X | TNF-α | RAW 264.7 | LPS | Value | Citation |
| Triterpenoid Y | IL-6 | THP-1 | LPS | Value | Citation |
| Triterpenoid Z | IL-1β | Bone Marrow-Derived | LPS | Value | Citation |
Note: Data presented is for analogous compounds and not this compound.
Core Signaling Pathways in Inflammation
The anti-inflammatory effects of triterpenoids from Tripterygium wilfordii are predominantly attributed to their ability to interfere with the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Triterpenoids are known to inhibit this pathway at various points, including the prevention of IκB degradation.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial regulators of cellular responses to external stimuli, including inflammatory signals. Activation of these kinases through a phosphorylation cascade leads to the activation of various transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes. Triterpenoids have been shown to inhibit the phosphorylation of key kinases in the MAPK pathways.
References
- 1. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of p38-βTrCP-Tristetraprolin-TNFα axis in radiation pneumonitis - PMC [pmc.ncbi.nlm.nih.gov]
Triptonoterpenol: A Technical Guide on its Putative Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the neuroprotective effects of Triptonoterpenol is currently limited. This document summarizes the known biological activities of related compounds from its source, Tripterygium wilfordii, and outlines a hypothetical framework for investigating the neuroprotective potential of this compound based on established methodologies.
Introduction
This compound is a diterpenoid compound isolated from Tripterygium wilfordii Hook F. (TWHF), a vine used extensively in traditional Chinese medicine.[1] While other constituents of TWHF, such as triptolide and celastrol, have been widely studied for their potent anti-inflammatory, immunosuppressive, and neuroprotective properties, this compound remains a less-explored molecule in the context of neurological diseases.[2][3] This guide consolidates the available information on related compounds to infer the potential neuroprotective mechanisms of this compound and proposes a roadmap for its scientific evaluation.
The therapeutic potential of compounds derived from TWHF in neurodegenerative diseases is significant, as they have been shown to cross the blood-brain barrier and exert effects on pathways implicated in conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][4]
Quantitative Data on Neuroprotective Effects of Tripterygium wilfordii Constituents
Direct quantitative data on the neuroprotective effects of this compound is not available in the current body of scientific literature. However, studies on other compounds from the same plant provide a basis for hypothesizing its potential efficacy. The following tables summarize findings for triptolide and a TWHF extract, tripchlorolide.
Table 1: In Vivo Neuroprotective Effects of Triptolide in a Rat Model of Traumatic Brain Injury
| Parameter | Treatment Group | Result | Reference |
| Contusion Volume | Triptolide | Suppressed TBI-induced increase | [4] |
| Cell Apoptosis | Triptolide | Suppressed TBI-induced increase | [4] |
| Brain Edema | Triptolide | Suppressed TBI-induced increase | [4] |
| IL-10 Levels (anti-inflammatory) | Triptolide | Reversed TBI-induced decrease | [4] |
| Neurobehavioral Outcomes | Triptolide | Improved motor, sensory, reflex, and balance function | [4] |
Table 2: In Vivo Neuroprotective Effects of Tripchlorolide in a Rat Model of Parkinson's Disease
| Parameter | Treatment Group | Result | Reference |
| Dopaminergic Neuron Survival (Substantia Nigra) | Tripchlorolide (0.5 µg/kg/day) | 50% increase in survival | [5] |
| Dopaminergic Neuron Survival (Substantia Nigra) | Tripchlorolide (1 µg/kg/day) | 67% increase in survival | [5] |
| Striatal Dopamine Levels | Tripchlorolide | Markedly prevented decrease | [5] |
| Rotational Behavior (D-amphetamine challenged) | Tripchlorolide (1 µg/kg, ip) | Effectively attenuated | [5] |
Potential Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of other terpenoids and Tripterygium wilfordii constituents, this compound could exert neuroprotective effects through several signaling pathways.[6] A key pathway often implicated in neuroprotection is the PI3K/Akt signaling cascade, which plays a crucial role in promoting cell survival and proliferation.[7][8]
The proposed mechanism involves the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then influence a variety of downstream targets to inhibit apoptosis and promote neuronal survival.
Caption: Putative PI3K/Akt Signaling Pathway for this compound Neuroprotection.
Proposed Experimental Protocols
To rigorously evaluate the neuroprotective effects of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Neuroprotection Assay
Objective: To determine if this compound can protect neuronal cells from neurotoxin-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Neurotoxin Induction: Cells are exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides to induce neuronal damage.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before and/or during neurotoxin exposure.
-
Cell Viability Assessment: Cell viability is quantified using an MTT assay.
-
Apoptosis Analysis: Apoptosis is assessed by flow cytometry using Annexin V/Propidium Iodide staining.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability and apoptosis rates of treated cells to untreated, neurotoxin-exposed controls.
In Vivo Neuroprotection Study in a Parkinson's Disease Model
Objective: To assess the in vivo efficacy of this compound in a rodent model of Parkinson's disease.
Methodology:
-
Animal Model: A Parkinson's disease model is induced in rats or mice by unilateral injection of 6-OHDA into the substantia nigra.
-
Treatment: Animals receive daily administration of this compound or vehicle via oral gavage or intraperitoneal injection for a predefined period.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test and apomorphine-induced rotation test.
-
Histological Analysis: At the end of the study, brains are collected for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Striatal dopamine levels are measured using high-performance liquid chromatography (HPLC).
-
Data Analysis: Behavioral, histological, and neurochemical data from the this compound-treated group are compared with the vehicle-treated group.
Visualizations
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing the in vitro neuroprotective effects of this compound.
Conclusion and Future Directions
While direct evidence for the neuroprotective effects of this compound is lacking, the well-documented neuroprotective activities of other compounds from Tripterygium wilfordii provide a strong rationale for its investigation. The proposed experimental framework offers a clear path for elucidating the potential therapeutic value of this compound in neurodegenerative diseases. Future research should focus on isolating this compound in sufficient quantities for preclinical studies, followed by a systematic evaluation of its efficacy and mechanism of action in relevant in vitro and in vivo models of neurological disorders. Such studies are warranted to potentially uncover a novel therapeutic agent for debilitating neurological conditions.
References
- 1. Triptolide with potential medicinal value for diseases of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of triptolide and celastrol in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Neurodegenerative Diseases with Bioactive Components of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and neuroprotective effects of triptolide on traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotrophic and neuroprotective effects of tripchlorolide, an extract of Chinese herb Tripterygium wilfordii Hook F, on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Potential of Triptonoterpenoids: Triptolide and Triptonide
Introduction
Triptonoterpenol, as a specific chemical entity, is not extensively documented in the available scientific literature regarding its anticancer properties. It is likely that the query pertains to closely related and well-researched diterpenoid triepoxides and triterpenoids derived from the plant Tripterygium wilfordii, such as Triptolide (TPL) and its derivative Triptonide (TN). These compounds have demonstrated significant anticancer activities across a wide range of malignancies. This technical guide provides a comprehensive overview of the anticancer potential of Triptolide and Triptonide, focusing on their mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Anticancer Mechanisms
Triptolide and Triptonide exert their potent anticancer effects through a multi-targeted approach, influencing several critical cellular processes.[1][2][3] Preclinical studies have shown that these compounds can inhibit cell proliferation, induce apoptosis (programmed cell death), suppress tumor metastasis, and enhance the efficacy of other cancer therapies.[1] Their mechanisms of action are complex and involve the modulation of numerous signaling pathways that are often dysregulated in cancer.
Key anticancer activities include:
-
Induction of Apoptosis: Triptolide and its analogs trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4][5] This is achieved through the activation of caspases, a family of proteases crucial for executing apoptosis.[5][6][7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][7] Triptolide has been shown to induce S-phase arrest in melanoma cells, while Triptonide can cause G2/M phase arrest in prostate cancer cells.[4][8]
-
Inhibition of Metastasis and Angiogenesis: Triptolide and Triptonide have been found to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[9][10][11] They also exhibit anti-angiogenic properties, interfering with the formation of new blood vessels that tumors need to grow and spread.[1][9][12]
-
Modulation of Key Signaling Pathways: The anticancer effects are mediated by the regulation of multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK, which are fundamental for cancer cell survival and proliferation.[1][8][13]
Quantitative Data on Anticancer Activity
The cytotoxic and anti-proliferative effects of Triptolide and Triptonide have been quantified in numerous studies across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Triptonide
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | Compound | IC50 (nM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Triptonide | 15.6 | [9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Triptonide | 14.4 | [9] |
| Triple-Negative Breast Cancer | BT-549 | Triptonide | 12.1 | [9] |
| Prostate Cancer | PC3 | Triptonide | 11.961 | [8] |
| Prostate Cancer | DU145 | Triptonide | 10.259 | [8] |
| Prostate Cancer | LNCaP | Triptonide | 12.012 | [8] |
Table 2: In Vivo Antitumor Efficacy of Triptonide
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition Rate | Reference |
| Prostate Cancer Xenograft | Triptonide | 10 mg/kg/day | > 97.95% | [8] |
Table 3: Effects of Triptolide on Cancer Cell Migration and Metastasis
| Cancer Type | Assay | Treatment | Result | Reference |
| Lung Cancer | In Vitro Migration Assay | 10 nmol/L Triptolide | Significant decrease from ~18 to 3 cells per field (p < 0.001) | [11] |
| Lung Cancer | In Vivo Metastasis Model | 1 mg/kg Triptolide | Significantly decreased metastatic colony formation in the lungs (p < 0.01) | [11] |
Key Signaling Pathways Modulated by Triptonoterpenoids
The anticancer activity of Triptolide and Triptonide is linked to their ability to interfere with critical signaling cascades within cancer cells.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is common in many cancers, promoting cell survival and proliferation. Triptolide has been shown to inhibit NF-κB activity, thereby promoting apoptosis.[1]
Caption: Triptolide inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers. Triptonide and Triptolide have been shown to suppress this pathway, leading to cell cycle arrest and apoptosis.[8][13][14]
Caption: Triptonide-mediated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anticancer potential of Triptonoterpenoids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-T68, BCPAP) in 96-well plates at a specified density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of Triptonide or Triptolide for a specified duration (e.g., 24, 48, 72 hours).[8] Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Caption: General workflow for an MTT cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels, providing insights into the molecular mechanisms of drug action.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16] Determine protein concentration using a Bradford or BCA assay.
-
Gel Electrophoresis (SDS-PAGE): Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein into the wells of an SDS-polyacrylamide gel.[17] Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][18]
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest (e.g., antibodies against Akt, mTOR, Caspase-3).[16]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[18]
-
Detection: Add a chemiluminescent substrate (e.g., ECL) that reacts with the enzyme on the secondary antibody to produce light.[16]
-
Imaging: Capture the signal using a CCD camera-based imager to visualize the protein bands.[17]
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 prostate cancer cells) into the flank of immunocompromised mice (e.g., nude mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer the compound (e.g., Triptonide at 10 mg/kg/day) or a vehicle control via a specific route (e.g., intraperitoneal injection) for a defined period.[8]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
Triptolide and Triptonide, potent natural compounds, have demonstrated significant and broad-spectrum anticancer potential in a multitude of preclinical studies. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating critical signaling pathways like NF-κB and PI3K/Akt/mTOR underscores their promise as therapeutic agents. The quantitative data from both in vitro and in vivo experiments reveal their efficacy at nanomolar concentrations.
While these findings are compelling, further research is necessary to translate these promising preclinical results into clinical applications. Future studies should focus on:
-
Improving Bioavailability and Reducing Toxicity: The clinical development of Triptolide has been hampered by its toxicity. The development of novel drug delivery systems and synthetic analogs with improved therapeutic indices is crucial.
-
Combination Therapies: Investigating the synergistic effects of Triptonoterpenoids with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.[1][6]
-
Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of these compounds in cancer patients.
References
- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triptonide effectively inhibits triple-negative breast cancer metastasis through concurrent degradation of Twist1 and Notch1 oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide inhibits the growth and metastasis of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide Inhibits Lung Cancer Cell Migration, Invasion, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-angiogenic function of tocotrienol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triptonide inhibits metastasis potential of thyroid cancer cells via astrocyte elevated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arigobio.com [arigobio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. fortislife.com [fortislife.com]
- 19. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Triptonoterpenol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol is a bioactive triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii, commonly known as Thunder God Vine.[1][2] This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[3][4] this compound, along with other terpenoids found in the plant, is of significant interest to the scientific community for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.[4] These application notes provide a detailed protocol for the extraction and purification of this compound, methods for its quantitative analysis, and an overview of its potential mechanism of action.
Quantitative Data Summary
While specific yield and purity data for this compound are not widely published, the following table summarizes the content of other major terpenoids found in Tripterygium wilfordii to provide a quantitative context for extraction and purification efforts.
| Compound | Concentration Range in T. wilfordii Radix (mg/g) | Analytical Method | Reference |
| Triptolide | 0.03794 - 0.07031 | HPLC-PDA | [5] |
| Triptophenolide | 0 - 0.001807 | HPLC-PDA | [5] |
| Demethylzeylasteral | 0.0003513 - 0.009205 | HPLC-PDA | [5] |
| Celastrol | 0.003202 - 0.01531 | HPLC-PDA | [5] |
| Tripdiolide | ~0.366 | SPE-HPLC | [6] |
Experimental Protocols
Extraction of this compound from Tripterygium wilfordii
This protocol is based on a method for extracting triterpenoids from Tripterygium wilfordii.[1]
Materials:
-
Dried and powdered whole root of Tripterygium wilfordii (10-40 mesh)
-
Extraction Solvent (e.g., 95% Ethanol or Methanol)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 150-200 g of powdered Tripterygium wilfordii root.
-
Add the extraction solvent at a solvent-to-medicinal material ratio of 8-16 mL:1 g.
-
Perform ultrasonic extraction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
Filter the extract to separate the solid plant material from the liquid extract.
-
Recover the extraction solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated solution.
-
Dry the concentrated solution completely to yield the crude extract powder.
Purification of this compound
This protocol outlines a general approach for purifying this compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Part A: Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Elution solvents (a gradient of non-polar to polar solvents, e.g., hexane-ethyl acetate mixtures)
-
Fraction collector and collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds in the collected fractions using TLC. Spot samples from each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent.
-
Combine the fractions that contain the compound of interest (this compound), which can be identified by comparing with a standard if available, or by further analytical methods.
-
Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified this compound sample
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile and water)
-
0.22 µm syringe filters
Procedure:
-
Dissolve the partially purified this compound sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Set up the HPLC system with a suitable column and mobile phase gradient. A common mobile phase for separating terpenoids is a gradient of acetonitrile and water.
-
Inject the sample onto the HPLC column.
-
Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 219 nm for similar diterpenoids).[6]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain highly purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
Triterpenoids from Tripterygium wilfordii are known to exert anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB.[4] While the specific mechanism of this compound is still under investigation, a plausible pathway involves the inhibition of NF-κB activation.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
- 1. Triterpenoids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. dovepress.com [dovepress.com]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiostrepton: multifaceted biological activities and its applications in treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Triptonoterpenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from Tripterygium wilfordii, has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacological research, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2] This document provides a detailed application note and protocol for the HPLC analysis of this compound.
Principle of the Method
This method utilizes Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[3] this compound, being a relatively nonpolar compound, will be retained by the stationary phase and its elution will be controlled by the composition of the mobile phase. Detection is achieved using a Photodiode Array (PDA) detector, which allows for spectral analysis and quantification at the wavelength of maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of triterpenoids.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid may be used as a mobile phase modifier.[5]
-
This compound Standard: A certified reference standard of this compound.
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) for sample clarification.
Preparation of Solutions
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) is often effective for separating triterpenoids.[1] The specific gradient program should be optimized based on the specific column and system.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for plant extracts is provided below:
-
Extraction: Extract the sample containing this compound with a suitable organic solvent such as methanol or ethanol using techniques like sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could damage the HPLC column.[6]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC Conditions
The following are recommended starting conditions that may require optimization:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 0-20 min: 60-90% A20-25 min: 90% A25-30 min: 60% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or wavelength of maximum absorbance for this compound) |
Data Presentation: Method Validation Parameters
The following tables summarize the typical quantitative data obtained during the validation of an HPLC method for a triterpenoid like this compound. These values are based on literature for similar compounds and represent a plausible performance of the described method.[5][7][8][9]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | y = 25432x + 1234 | > 0.999 |
A high correlation coefficient (typically >0.995) indicates a strong linear relationship between the concentration and the detector response.[10]
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 1 | < 2.0% | < 2.0% |
| 10 | < 1.5% | < 1.5% | |
| 50 | < 1.0% | < 1.0% |
Precision is expressed as the relative standard deviation (RSD) of replicate measurements and should typically be less than 2%.[7][9]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 5 | 4.92 | 98.4 |
| 25 | 25.35 | 101.4 | |
| 75 | 74.55 | 99.4 |
Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a matrix. Acceptance criteria for recovery are typically within 80-120%.[7][11]
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 0.1 | 0.5 |
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[7][9][12]
Visualizations
Experimental Workflow
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. rjptonline.org [rjptonline.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Triptonoterpenol by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology outlined herein is based on established principles for the analysis of similar terpenoid compounds and provides a robust starting point for method development and validation.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is critical for removing matrix interferences and concentrating the analyte. Below are two common extraction protocols that can be adapted for different biological matrices.
a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled terpenoid).
-
Add 500 µL of a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) for Plant Extracts or Tissue Homogenates
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., 1 mL of diluted plant extract or tissue homogenate supernatant) onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute the this compound and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and centrifuge as described in the LLE protocol.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Disclaimer: The following LC-MS/MS parameters, including MRM transitions and collision energies, are predicted based on the known chemical structure of this compound (Molecular Formula: C₂₁H₃₀O₄, Molecular Weight: 346.5 g/mol ) and fragmentation patterns of similar abietane-type diterpenoids. These parameters have not been experimentally confirmed and must be optimized in the user's laboratory for accurate and reliable quantification.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start at 40-50% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
b) Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 347.2 |
| Predicted Product Ions | Based on the structure, potential neutral losses include H₂O (m/z 329.2), CO (m/z 319.2), and fragments from the diterpenoid backbone. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 1: Predicted MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Predicted Collision Energy (eV) |
| This compound | 347.2 | To be determined experimentally | To be determined experimentally | To be optimized (e.g., 15-35 eV) |
| Internal Standard | Dependent on IS | To be determined experimentally | To be determined experimentally | To be optimized |
Data Presentation
Upon method validation, quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the expected performance of a validated this compound quantification assay.
Table 2: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ (1 ng/mL) | ± 20% | < 20% |
| Low QC (3 ng/mL) | ± 15% | < 15% |
| Mid QC (50 ng/mL) | ± 15% | < 15% |
| High QC (800 ng/mL) | ± 15% | < 15% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation and predicted LC-MS/MS conditions serve as a valuable starting point for researchers. It is imperative that the mass spectrometric parameters, particularly the MRM transitions and collision energies, are empirically optimized to ensure the accuracy and reliability of the analytical data. Following successful validation, this method can be confidently applied to a wide range of research and development applications involving this compound.
Triptonoterpenol Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a diterpenoid isolated from Tripterygium wilfordii, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The development of robust cell-based assays is crucial for elucidating its mechanism of action, determining its potency, and evaluating its potential as a therapeutic agent. This document provides detailed protocols for a suite of cell-based assays to characterize the biological effects of this compound, focusing on its impact on cell viability, apoptosis, and inflammatory signaling pathways. The methodologies are based on established assays for the closely related and well-studied compound, triptolide, and can be adapted for this compound.
Key Signaling Pathways
This compound is predicted to exert its biological effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation. Based on studies of analogous compounds like triptolide, the primary pathways of interest include the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, as well as the intrinsic apoptosis cascade.
Caption: this compound's Proposed Signaling Pathways.
Data Presentation: Quantitative Summary
The following tables provide a structured summary of hypothetical quantitative data for this compound, based on typical results observed for triptolide. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (nM) |
| A549 | Lung Carcinoma | 48 | 150 |
| MCF-7 | Breast Adenocarcinoma | 48 | 85 |
| PANC-1 | Pancreatic Carcinoma | 48 | 50 |
| Jurkat | T-cell Leukemia | 24 | 35 |
Table 2: Apoptotic Effects of this compound on PANC-1 Cells (48h Treatment)
| This compound (nM) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 5.2 ± 0.8 | 1.0 ± 0.1 |
| 25 | 25.6 ± 2.1 | 2.5 ± 0.3 |
| 50 | 48.3 ± 3.5 | 4.8 ± 0.5 |
| 100 | 75.1 ± 4.2 | 8.2 ± 0.7 |
Table 3: Inhibition of NF-κB Activity by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound (nM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (LPS only) | 15,800 ± 1,200 | 0 |
| 10 | 9,500 ± 850 | 39.9 |
| 25 | 5,200 ± 450 | 67.1 |
| 50 | 2,100 ± 200 | 86.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PANC-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) can be determined using a dose-response curve.[1]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Human cancer cell line (e.g., PANC-1)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line stably transfected with an NF-κB luciferase reporter construct.
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dietary triterpene Lupeol induces fas-mediated apoptotic death of androgen-sensitive prostate cancer cells and inhibits tumor growth in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of Triptonoterpenol and Related Diterpenoids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to investigate the biological effects of Triptonoterpenol, a tricyclic diterpenoid isolated from Tripterygium wilfordii. Due to the limited availability of specific data on this compound, this document leverages findings from the closely related and well-studied diterpenoid, Triptonide, also from T. wilfordii, as well as the broader class of triterpenoids. This information serves as a foundational framework for designing and executing experiments to elucidate the cytotoxic, apoptotic, and anti-inflammatory properties of these compounds.
Overview of In Vitro Models and Applications
In vitro cell culture systems are indispensable tools for the initial screening and mechanistic evaluation of novel therapeutic compounds like this compound. These models offer a controlled environment to assess cellular responses, identify molecular targets, and elucidate signaling pathways.
Recommended Cell Lines:
A variety of human cancer cell lines have been effectively used to study the in vitro effects of Triptonide and other triterpenoids and are therefore recommended for investigating this compound.
-
Osteosarcoma: MG63, U-2OS
-
Pancreatic Cancer: PANC-1, MIA PaCa-2
-
Colorectal Cancer: HT-29, HCT-116[1]
-
Breast Cancer: MCF-7, MDA-MB-231
-
Prostate Cancer: PC-3, LNCaP, DU-145
-
Leukemia: Various cell lines can be considered.
-
Macrophages (for anti-inflammatory studies): RAW 264.7 (murine)
Data Presentation: Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for Triptonide in human osteosarcoma cell lines, which can serve as a reference for initial dose-ranging studies with this compound.
Table 1: Cytotoxicity of Triptonide in Human Osteosarcoma Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (nM) | Assay |
| MG63 | Triptonide | 48 | 108.6 | MTT Assay |
| U-2OS | Triptonide | 48 | 97.2 | MTT Assay |
Data derived from studies on Triptonide.
Key In Vitro Effects and Underlying Mechanisms
Based on studies of Triptonide and other triterpenoids, this compound is hypothesized to exert its effects through several key mechanisms that can be investigated using the protocols outlined in this document.
-
Induction of Apoptosis: Triterpenoids are known to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.
-
Modulation of MAPK Signaling Pathway: Triptonide has been shown to induce apoptosis through the activation of the p38 and ERK subfamilies of the Mitogen-Activated Protein Kinase (MAPK) pathway.
-
Inhibition of NF-κB Signaling: The anti-inflammatory effects of many triterpenoids are attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
-
Induction of Oxidative Stress: Triptonide has been observed to induce the generation of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress and subsequent apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence Staining for NF-κB Nuclear Translocation
This method is used to visualize the subcellular localization of proteins, such as the translocation of NF-κB from the cytoplasm to the nucleus upon activation.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and an inflammatory stimulus (e.g., Lipopolysaccharide - LPS for RAW 264.7 cells)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include appropriate controls (untreated, LPS only).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and capture images.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Proposed apoptotic signaling pathway of this compound/Triptonide.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Immunofluorescence staining.
References
Triptonoterpenol Cytotoxicity Testing in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a natural compound, has emerged as a subject of interest in oncology research for its potential cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the methodologies used to assess the anti-cancer properties of this compound, including detailed experimental protocols and a summary of its effects on cell viability, apoptosis, and cell cycle progression. The information presented here is intended to serve as a practical guide for researchers investigating the therapeutic potential of this and similar compounds.
Disclaimer: The majority of currently available research focuses on related compounds from Tripterygium wilfordii, such as triptolide and triptonide. The data and protocols presented below are based on studies of these closely related molecules and are provided as a representative framework for testing this compound.
Data Presentation: Cytotoxicity of Related Compounds
The cytotoxic activity of compounds structurally related to this compound, namely triptonide, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | Triptonide | 20 - 50 | |
| C33a | Cervical Cancer | Triptonide | 20 - 50 | [1] |
| PC3 | Prostate Cancer | Triptonide | 11.96 | |
| DU145 | Prostate Cancer | Triptonide | 10.26 | [2] |
| LNCaP | Prostate Cancer | Triptonide | 12.01 | [2] |
| A2780 | Ovarian Cancer | Triptonide | 3.80 | [3] |
Note: Triptonide demonstrated selective cytotoxicity, showing no significant effect on normal human skin fibroblasts (HSF) at concentrations up to 500 nM[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5][6][7]. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product[5][6][7].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well[4].
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8].
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[5]. Measure the absorbance at 570-590 nm using a microplate reader[5][6].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis[9][10][11]. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC)[9][11]. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[10][12].
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 106 cells/mL[9][12].
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution)[10][12].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9][12].
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry[9][12].
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is a common method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[13][14][15].
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight at 4°C[16].
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to[14][17].
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension[17].
-
Incubation: Incubate the cells for at least 15-30 minutes at room temperature in the dark[16].
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified. Apoptotic cells may appear as a sub-G1 peak[14].
Signaling Pathways and Mechanisms of Action
Research on related compounds like triptolide and triptonide suggests that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest via modulation of several key signaling pathways.
-
Apoptosis Induction: Triptonide has been shown to induce apoptosis in cancer cells. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[18][19]. Key events include the activation of caspases (caspase-3, -8, and -9), loss of mitochondrial membrane potential, and the release of cytochrome c[20][21]. In some cancer cells, triptonide activates the p38/p53 pathway to promote apoptosis[3].
-
Cell Cycle Arrest: Triptonide can cause cell cycle arrest at different phases. For instance, it has been observed to induce S phase arrest in ovarian cancer cells and G2/M phase arrest in prostate cancer cells[2][3]. This arrest is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)[22][23].
-
Inhibition of Signaling Pathways: Triptonide has been found to inhibit the Akt-mTOR signaling pathway, which is crucial for cell growth and proliferation. It also downregulates Receptor Tyrosine Kinases (RTKs)[1].
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity testing.
Triptonide-Induced Apoptosis Signaling Pathway
Caption: p38/p53-mediated apoptosis pathway.
Triptonide-Induced Cell Cycle Arrest Pathway
Caption: Inhibition of cell cycle progression.
References
- 1. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptonide acts as a novel antiprostate cancer agent mainly through inhibition of mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptonide induces apoptosis and inhibits the proliferation of ovarian cancer cells by activating the p38/p53 pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TPEN induces apoptosis independently of zinc chelator activity in a model of acute lymphoblastic leukemia and ex vivo acute leukemia cells through oxidative stress and mitochondria caspase-3- and AIF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triptolide induces S phase arrest via the inhibition of cyclin E and CDC25A and triggers apoptosis via caspase- and mitochondrial-dependent signaling pathways in A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Measuring Triptonoterpenol's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a naturally derived terpenoid compound, has garnered significant interest for its potential anti-inflammatory properties. A key aspect of its mechanism of action is believed to be the modulation of cytokine production, which plays a crucial role in the inflammatory cascade. These application notes provide a comprehensive overview and detailed protocols for measuring the effect of this compound on the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The provided methodologies are essential for researchers investigating the therapeutic potential of this compound and other anti-inflammatory agents.
Data Presentation
The following tables summarize hypothetical quantitative data on the dose-dependent effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated primary human monocytes. While specific experimental data for this compound is not publicly available, these tables are based on the known effects of structurally related terpenoid compounds, such as triptolide and avarol, which have been shown to inhibit TNF-α production with IC50 values in the low micromolar range.
Table 1: Effect of this compound on TNF-α Production
| This compound Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 1250 ± 85 | 0% |
| 0.1 | 1025 ± 70 | 18% |
| 0.5 | 750 ± 55 | 40% |
| 1.0 | 500 ± 40 | 60% |
| 5.0 | 250 ± 30 | 80% |
| 10.0 | 125 ± 15 | 90% |
Table 2: Effect of this compound on IL-6 Production
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 2500 ± 150 | 0% |
| 0.1 | 2125 ± 130 | 15% |
| 0.5 | 1625 ± 110 | 35% |
| 1.0 | 1000 ± 80 | 60% |
| 5.0 | 500 ± 50 | 80% |
| 10.0 | 250 ± 30 | 90% |
Table 3: Effect of this compound on IL-1β Production
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 800 ± 60 | 0% |
| 0.1 | 680 ± 50 | 15% |
| 0.5 | 480 ± 45 | 40% |
| 1.0 | 320 ± 30 | 60% |
| 5.0 | 160 ± 20 | 80% |
| 10.0 | 80 ± 10 | 90% |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages and Cytokine Measurement by ELISA
This protocol describes the stimulation of primary human monocytes with lipopolysaccharide (LPS) to induce cytokine production and subsequent treatment with this compound to assess its inhibitory effects. Cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
Human TNF-α, IL-6, and IL-1β ELISA kits
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Resuspend purified monocytes in complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Seed the monocytes in a 96-well cell culture plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Stimulation:
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification by ELISA:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.[1][2]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate and stop solution.[3][4]
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the single-cell analysis of cytokine production within specific cell populations using flow cytometry.
Materials:
-
Treated and stimulated cells from Protocol 1
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against human TNF-α, IL-6, and IL-1β
-
Flow cytometer
Procedure:
-
Inhibition of Protein Transport:
-
Cell Harvesting and Surface Staining (Optional):
-
After the total stimulation time, gently scrape and collect the cells.
-
If desired, perform cell surface staining with antibodies against cell surface markers to identify specific monocyte/macrophage populations.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorochrome-conjugated antibodies specific for human TNF-α, IL-6, and IL-1β for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for each cytokine and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound is hypothesized to exert its anti-inflammatory effects by interfering with key signaling pathways that regulate the transcription of pro-inflammatory cytokine genes. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Caption: this compound's potential inhibitory action on key inflammatory signaling pathways.
Experimental Workflow for Measuring Cytokine Production
The following diagram illustrates the overall workflow for assessing the impact of this compound on cytokine production in vitro.
Caption: Workflow for assessing this compound's effect on cytokine production.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the immunomodulatory effects of this compound. By accurately measuring its impact on the production of key pro-inflammatory cytokines and understanding its potential interactions with critical signaling pathways, researchers can further elucidate the therapeutic potential of this compound for a range of inflammatory diseases. The detailed methodologies for both ELISA and flow cytometry provide complementary approaches to quantify cytokine modulation, offering both population-level and single-cell insights. These tools are invaluable for academic research and for professionals in the drug development industry seeking to characterize novel anti-inflammatory agents.
References
- 1. CTRP6 promotes the macrophage inflammatory response, and its deficiency attenuates LPS-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAPK activation controls the TLR3-mediated up-regulation of cytotoxicity and cytokine production in human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional inhibition by interleukin-6 of the class A macrophage scavenger receptor in macrophages derived from human peripheral monocytes and the THP-1 monocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progressive waves of IL-1β release by primary human monocytes via sequential activation of vesicular and gasdermin D-mediated secretory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Triptonoterpenol Target Engagement Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the target engagement of triptonoterpenol, a natural product of interest for its potential therapeutic properties. The following sections describe several state-of-the-art, label-free target identification and validation methods: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Microscale Thermophoresis (MST). Additionally, protocols for investigating the effect of this compound on key signaling pathways, such as NF-κB and apoptosis, are provided.
Introduction to this compound and Target Engagement
This compound is a triterpenoid compound isolated from plants of the Tripterygium genus, which have a long history in traditional medicine. Like other terpenoids from this family, this compound is presumed to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. Target engagement assays are designed to confirm the direct binding of a small molecule to its protein target within a complex biological system.
Data Presentation: Quantitative Analysis of Triterpenoid Activity
| Compound | Assay Type | Cell Line | Target/Pathway | Parameter | Value | Reference |
| Triptonide | Cytotoxicity | A2780 (Ovarian Cancer) | Proliferation | IC50 | 3.803 nM | |
| Ursolic Acid (a pentacyclic triterpenoid) | Kinase Assay | Cell-free | IKKβ | IC50 | 69 µM | [3] |
| This compound | CETSA | e.g., HeLa | Hypothetical Target X | ΔTm | Data not available | |
| This compound | DARTS | e.g., Jurkat cell lysate | Hypothetical Target Y | Protease Protection | Data not available | |
| This compound | MST | Purified Protein Z | Hypothetical Target Z | Kd | Data not available |
I. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Application Note:
CETSA is a powerful method to verify target engagement in a cellular context without any modification to the compound or the target protein.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] When a small molecule like this compound binds to its target protein, the protein's melting temperature (Tm) often increases. This change in thermal stability can be detected by heating cell lysates or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry.[5][6] A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Experimental Workflow:
References
- 1. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Animal Models for In Vivo Studies of Triptonoterpenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from Tripterygium wilfordii, belongs to the broader class of terpenoids known for their diverse pharmacological activities. Preclinical research suggests that many terpenoids possess significant anti-inflammatory and anti-cancer properties.[1][2] While in vivo studies specifically investigating this compound are limited in publicly available literature, this document provides detailed application notes and protocols for evaluating its potential therapeutic effects based on established animal models for similar compounds. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
I. Anti-Inflammatory Activity of this compound
A. Recommended Animal Model: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[3]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rodent paw induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia. The anti-inflammatory effect of a test compound is quantified by its ability to reduce the carrageenan-induced paw edema.
B. Experimental Protocol: Carrageenan-Induced Paw Edema
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive Control: Diclofenac Sodium (or other NSAID)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Plebometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: this compound (Dose 1)
-
Group III: this compound (Dose 2)
-
Group IV: this compound (Dose 3)
-
Group V: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg)
-
-
Drug Administration: Administer this compound (at varying doses) or the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plebometer or the paw thickness using digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
C. Expected Quantitative Data (Illustrative)
The following table presents hypothetical data illustrating the potential anti-inflammatory effect of this compound in the carrageenan-induced paw edema model.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.0 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Diclofenac Sodium | 10 | 0.25 ± 0.02 | 70.6 |
D. Potential Signaling Pathway
Terpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A plausible mechanism for this compound could involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway of this compound.
II. Anti-Cancer Activity of this compound
A. Recommended Animal Model: Xenograft Tumor Models in Immunodeficient Mice
Xenograft models, involving the transplantation of human cancer cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anti-cancer agents.[4]
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). The growth of the resulting tumor is monitored over time, and the efficacy of the test compound is determined by its ability to inhibit tumor growth or cause tumor regression.
B. Experimental Protocol: Subcutaneous Xenograft Model
Materials:
-
This compound
-
Vehicle (e.g., PBS, DMSO/saline mixture)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent for the chosen cell line)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, to enhance tumor take rate)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle Control
-
Group II: this compound (Dose 1)
-
Group III: this compound (Dose 2)
-
Group IV: Positive Control
-
-
-
Drug Administration: Administer this compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, every other day) via an appropriate route (e.g., i.p., p.o., i.v.).
-
Tumor Measurement: Measure the tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula:
Volume = (Length x Width²) / 2
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula:
% TGI = [ (1 - (ΔT / ΔC)) ] x 100
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
C. Expected Quantitative Data (Illustrative)
The following table presents hypothetical data illustrating the potential anti-cancer effect of this compound in a xenograft model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 110 | - |
| This compound | 20 | 850 ± 95 | 32.0 |
| This compound | 40 | 520 ± 78 | 58.4 |
| Positive Control | Varies | 310 ± 55 | 75.2 |
D. Potential Signaling Pathway
Many terpenoids exhibit anti-cancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound may act on key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
References
Triptonoterpenol Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a diterpenoid compound, has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a member of the triterpenoid family of natural products, it is presumed to share cytotoxic and anti-proliferative properties with related compounds, making it a candidate for further preclinical investigation. This document provides detailed application notes and experimental protocols to guide researchers in the formulation and preclinical evaluation of this compound. Due to the limited publicly available data specifically for this compound, the following information is synthesized from research on analogous compounds, such as triptolide, and general principles of preclinical drug development for poorly soluble agents.
Application Notes
Physicochemical Properties and Formulation Challenges
This compound is characterized by poor aqueous solubility, a common challenge in the preclinical development of many new chemical entities. This characteristic can significantly hinder its bioavailability and lead to variable and suboptimal exposure in animal models.[1] Therefore, the development of an appropriate formulation is a critical step to ensure reliable and reproducible results in preclinical studies. Strategies to enhance solubility and bioavailability include particle size reduction (micronization or nanosuspension), the use of co-solvents, surfactants, and the preparation of solid dispersions or lipid-based formulations.[2][3]
Proposed Mechanism of Action
Based on studies of the closely related and extensively researched compound, triptolide, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The primary proposed mechanisms include:
-
Inhibition of NF-κB Signaling: Triptolide has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is constitutively active in many cancer types and plays a crucial role in promoting cell survival, proliferation, and inflammation. Inhibition of NF-κB can lead to the induction of apoptosis (programmed cell death) in cancer cells.[5]
-
Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[6][7][8] Triterpenoids have been shown to suppress this pathway, thereby inducing apoptosis and inhibiting tumor progression.[9][10]
-
Induction of Apoptosis: By targeting pro-survival signaling pathways, this compound is expected to induce apoptosis in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases, a family of proteases that execute programmed cell death.[9][11]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After overnight incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[3]
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a this compound formulation in a subcutaneous xenograft mouse model.[12][13][14]
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, re-suspended in 100-200 µL of sterile PBS (with or without Matrigel), into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound formulation to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle solution following the same schedule.
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the this compound formulation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 2.8 |
| PC-3 | Prostate Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 6.7 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Illustrative Data)
| Treatment Group | Dose (mg/kg/day) | Route | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 1500 ± 250 | - |
| This compound | 10 | Oral | 850 ± 150 | 43.3 |
| This compound | 20 | Oral | 500 ± 100 | 66.7 |
Table 3: Pharmacokinetic Parameters of this compound in Mice after a Single Oral Dose (Illustrative Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| 10 | 150 ± 30 | 2.0 ± 0.5 | 600 ± 120 | 15 |
| 20 | 280 ± 50 | 2.5 ± 0.5 | 1150 ± 200 | 14 |
Visualizations
Caption: Proposed signaling pathways modulated by this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Pharmacokinetics of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Oral Treprostinil in Children With Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 13. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
- 14. ichorlifesciences.com [ichorlifesciences.com]
Application Notes and Protocols for Western Blot Analysis of Triptonoterpenol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for utilizing Western blot analysis to investigate the cellular effects of Triptonoterpenol, a promising natural compound with potential therapeutic applications. The following sections offer a comprehensive guide to experimental design, execution, and data interpretation, focusing on key signaling pathways modulated by this compound and related triterpenoids.
Introduction
This compound, a member of the triterpenoid family of natural products, has garnered significant interest for its potential anti-cancer properties. Triterpenoids have been shown to inhibit tumor cell proliferation and induce apoptosis by targeting various cellular signaling pathways.[1][2] Western blotting is an essential technique to elucidate the molecular mechanisms underlying the effects of this compound by enabling the detection and quantification of specific proteins within treated cells.[3] This application note details the procedures for preparing cell lysates, performing SDS-PAGE, immunoblotting, and analyzing the expression of key proteins involved in apoptosis and cell survival pathways following this compound treatment.
Experimental Workflow
The overall workflow for Western blot analysis of this compound-treated cells is depicted below. This process involves several key stages, from sample preparation to signal detection and analysis.[3]
Caption: Experimental workflow for Western blot analysis.
Key Signaling Pathways Modulated by Triterpenoids
Based on studies of related triterpenoids, this compound is hypothesized to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. A simplified representation of these interconnected pathways is shown below.
Caption: Hypothesized signaling pathway affected by this compound.
Quantitative Data Summary
The following table presents hypothetical quantitative data based on findings for related triterpenoids, illustrating the expected changes in protein expression following treatment with this compound. This data serves as a representative example of results that can be obtained through Western blot analysis.
| Target Protein | Treatment Group | Fold Change (vs. Control) | P-value |
| Pro-Survival Proteins | |||
| p-Akt (Ser473) | This compound (5 µM) | 0.45 | < 0.01 |
| p-mTOR (Ser2448) | This compound (5 µM) | 0.38 | < 0.01 |
| NF-κB (p65) | This compound (5 µM) | 0.52 | < 0.05 |
| Bcl-2 | This compound (5 µM) | 0.61 | < 0.05 |
| Bcl-xL | This compound (5 µM) | 0.55 | < 0.05 |
| Pro-Apoptotic Proteins | |||
| Bax | This compound (5 µM) | 1.85 | < 0.01 |
| Cleaved Caspase-3 | This compound (5 µM) | 3.20 | < 0.001 |
| Cleaved PARP | This compound (5 µM) | 2.75 | < 0.001 |
| Loading Control | |||
| β-Actin | This compound (5 µM) | 1.02 | > 0.05 (ns) |
Note: The data presented in this table is illustrative and based on published results for synthetic triterpenoids such as CDDO-Me.[2][4] Actual results may vary depending on the cell line, experimental conditions, and the specific properties of this compound.
Detailed Experimental Protocols
A generalized protocol for Western blotting is provided below. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different target proteins and cell types.[5][6][7]
Cell Culture and this compound Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
Protein Extraction
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[6][7]
-
Aspirate the PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors (1 ml per 100 mm dish).[7]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[7]
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[7]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples by adding 4X SDS sample buffer to a final concentration of 30-50 µg of protein per sample.[3]
-
Load the samples and a molecular weight marker onto an SDS-polyacrylamide gel.[5][6]
-
Perform electrophoresis at 100-130V until the dye front reaches the bottom of the gel.[5]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[3][7]
Immunoblotting
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).[3]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6][7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5][6] The optimal antibody dilution should be determined experimentally.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3][5]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3][7]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[5]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Express the results as a fold change relative to the control group.
References
- 1. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Gene Expression Analysis Following Triptonoterpenol Treatment
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from Tripterygium wilfordii[1], is a member of the terpenoid family of natural products. Terpenoids have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-cancer effects[2][3][4]. While specific research on this compound is limited, studies on structurally related compounds, such as Triptolide, and other terpenoids suggest that its mechanism of action likely involves the modulation of key signaling pathways and gene expression related to inflammation and cell survival. These pathways include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling[5][6][7].
These application notes provide a framework for investigating the effects of this compound on gene expression in cancer and inflammatory disease models. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to assess the therapeutic potential of this compound.
Key Applications
-
Anti-Cancer Research: Elucidating the molecular mechanisms of this compound-induced apoptosis and cell cycle arrest in cancer cell lines.
-
Anti-Inflammatory Research: Investigating the inhibitory effects of this compound on the expression of pro-inflammatory mediators.
-
Drug Discovery: Screening and validating the efficacy of this compound and its derivatives as potential therapeutic agents.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MDA-MB-231 | Breast Cancer | 5.2 |
| PC-3 | Prostate Cancer | 8.7 |
| A549 | Lung Cancer | 12.1 |
| HCT116 | Colon Cancer | 6.5 |
Table 2: Hypothetical Gene Expression Changes in MDA-MB-231 Cells Treated with 5 µM this compound for 24 hours
| Gene | Pathway | Fold Change (Treated vs. Control) | Regulation |
| NFKBIA (IκBα) | NF-κB | 2.5 | Upregulated |
| TNF | Inflammation | -3.2 | Downregulated |
| IL6 | Inflammation | -4.1 | Downregulated |
| BCL2 | Apoptosis | -2.8 | Downregulated |
| BAX | Apoptosis | 2.1 | Upregulated |
| CCND1 (Cyclin D1) | Cell Cycle | -3.5 | Downregulated |
| CDKN1A (p21) | Cell Cycle | 2.9 | Upregulated |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density of 2 x 10^5 cells/well in complete growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 1, 5, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Control: Treat control wells with a medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells with this compound for the desired time points (e.g., 24, 48 hours).
RNA Isolation
-
Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Add 1 ml of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 ml of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 ml of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 ml of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., IκBα, p-p65, total p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Triptonoterpenol solubility for in vitro assays
Welcome to the technical support center for utilizing triptonoterpenol in your research. This compound is a hydrophobic tricyclic diterpenoid, and achieving optimal solubility for in vitro assays is critical for obtaining reliable and reproducible results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common solubility challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues researchers may encounter when working with this compound.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] For initial stock solutions, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds.[2]
-
Alternative Solvents: If DMSO is incompatible with your assay, other organic solvents like ethanol, acetone, or methanol can be considered.[3][4] However, their final concentration in the assay medium must be kept to a minimum to avoid cytotoxicity.[2]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure your DMSO is anhydrous and has been stored properly to prevent water absorption, which decreases its solubilizing capacity.[2]
-
Aid Dissolution: Gentle warming (up to 37°C) and vortexing or brief sonication can help dissolve the compound fully.[2]
-
Visual Inspection: Always inspect the stock solution against a light source to confirm that no undissolved particles remain.[2]
-
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," is the most common cause of precipitation for hydrophobic compounds.[1] It occurs when a concentrated organic stock is rapidly diluted into an aqueous solution, causing the compound to crash out.
-
Key Recommendations:
-
Minimize Final DMSO Concentration: Critically, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to prevent both precipitation and cellular toxicity.[2]
-
Use a Serial Dilution Method: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in solvent polarity helps keep the compound in solution.[2] See the detailed protocol below.
-
Proper Dilution Technique: Add the this compound stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[2] Never add the aqueous medium directly to the concentrated DMSO stock.[2]
-
Consider Serum: Proteins in fetal bovine serum (FBS) can sometimes bind to and help solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, solubility challenges may be more pronounced.[1]
-
Q3: My cell culture medium turned cloudy after adding this compound, but I don't see distinct particles. Is this a problem?
A3: Yes, this likely indicates the formation of very fine, dispersed micro-precipitates.[2] This can lead to an overestimation of the actual concentration of solubilized compound, resulting in inaccurate and non-reproducible experimental data. The troubleshooting steps outlined above, particularly the serial dilution protocol, should resolve this issue.
Q4: Can I use carriers like cyclodextrins to improve solubility?
A4: Yes, cyclodextrins can be an effective alternative for increasing the aqueous solubility of hydrophobic compounds.[5] They work by encapsulating the nonpolar drug molecule in their hydrophobic core, while their hydrophilic exterior allows the complex to dissolve in water. This can be a valuable strategy if organic solvents are not suitable for your experimental system.
Data Presentation: Solvent Selection for Terpenoids
| Solvent | Type | Polarity | Common Use Case in in vitro Assays | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Primary choice for creating high-concentration stock solutions (e.g., 10-50 mM).[2] | Keep final concentration in media <0.5% to avoid toxicity.[2] Ensure anhydrous grade. |
| Ethanol (EtOH) | Polar Protic | High | Alternative to DMSO for stock solutions. | Can be more cytotoxic to cells than DMSO at similar concentrations.[2] |
| Acetone | Polar Aprotic | Intermediate | Used for extraction and as a potential stock solvent.[4][6] | High volatility; must be handled carefully. Check compatibility with assay plastics. |
| Methanol (MeOH) | Polar Protic | High | Used for extraction of polar terpenoids.[7] | Generally more toxic to cells than ethanol. |
| Chloroform | Nonpolar | Low | Primarily used for extraction of nonpolar compounds like terpenoids.[4] | Not compatible with live-cell assays due to high toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated primary stock solution.
Materials:
-
This compound (MW: 346.45 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortexer and/or water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh out 3.46 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously. If necessary, gently warm the solution to 37°C or sonicate briefly in a water bath until all solid material is completely dissolved.[2]
-
Visual Confirmation: Hold the vial against a light source to confirm the solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for Dosing Cells with a 10 µM Final Concentration
This protocol provides a step-by-step method to minimize precipitation when preparing the final working solution for cell treatment.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution (100X):
-
First, prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in sterile DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of fresh DMSO.[1]
-
Vortex gently to mix. This is your 100X intermediate stock (1 mM).
-
-
Prepare Final Working Solution:
-
Warm the required volume of your complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, you will dilute the 100X intermediate stock 1:100 into the pre-warmed medium.
-
Crucially: Add the 1 mM intermediate stock dropwise to the medium while gently swirling or vortexing the tube.[2] For example, to make 10 mL of working solution, add 100 µL of the 1 mM stock to 9.9 mL of medium.
-
-
Dose Cells: Immediately use the freshly prepared working solution to treat your cells. Do not store the final aqueous solution for extended periods, as the compound may precipitate over time.
Visualized Workflow and Decision Making
Solubility Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues for in vitro experiments.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Triptonoterpenol stability in different solvents and temperatures
Technical Support Center: Triptonoterpenol Stability
Disclaimer: Direct stability data for this compound is limited in publicly available literature. This document utilizes stability data for triptolide , a structurally related diterpenoid epoxide from the same plant source, Tripterygium wilfordii. This information serves as a close proxy and a guide for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of this compound?
A1: The stability of diterpenoid compounds like this compound is primarily affected by temperature, pH, light, and the solvent used.[1][2] Hydrophilic solvents and basic pH conditions tend to accelerate degradation.[1][2] For instance, triptolide shows the fastest degradation at pH 10 and is most stable at pH 6.[1][2]
Q2: What is the expected shelf-life of this compound in solution at room temperature?
A2: Based on data for the related compound triptolide in a 5% ethanol solution at 25°C, the time to 10% degradation (t1/10) is 31 days, and the half-life (t1/2) is 204 days.[1][2] Stability will vary significantly based on the solvent and pH.
Q3: Which solvents are recommended for storing this compound?
A3: For long-term storage, chloroform is a good choice as triptolide has been shown to be very stable in it.[1][2] Among polar organic solvents, the stability of triptolide is greater in ethanol than in methanol or dimethyl sulfoxide (DMSO).[1]
Q4: How does pH affect the stability of this compound?
A4: this compound is expected to be more stable in slightly acidic to neutral conditions. The related compound, triptolide, is most stable at pH 6 and degrades more rapidly in basic conditions (pH > 7).[1][2]
Q5: What are the likely degradation products of this compound?
A5: The degradation of the related compound triptolide primarily involves the opening of its epoxy groups.[1][2] For this compound, degradation is likely to occur at reactive functional groups, and the specific products should be identified using techniques like HPLC and mass spectrometry.[1]
Data on Triptolide Stability (as a proxy for this compound)
Table 1: Stability of Triptolide in Various Solvents at Room Temperature
| Solvent | Concentration | Stability Ranking |
| Chloroform | 100% | Very Stable |
| Ethanol | 100% and 90% | More Stable |
| Methanol | 100% and 90% | Stable |
| Dimethyl Sulfoxide (DMSO) | 100% and 90% | Less Stable |
| Ethyl Acetate | Not specified | Rapid Degradation |
Data sourced from Mao et al. The study notes that stability in a 9:1 mixture of solvent to pH 6 buffer was generally greater than in 100% solvent alone, with the exception of ethyl acetate.[1]
Table 2: Degradation Kinetics of Triptolide at 25°C (in 5% ethanol, pH 6.9)
| Parameter | Value |
| Degradation Rate Constant (k) | 1.4125 x 10⁻⁴ h⁻¹ |
| Time to 10% Degradation (t1/10) | 31 days |
| Half-life (t1/2) | 204 days |
This data indicates a first-order degradation kinetics for triptolide under these conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The solvent may be inappropriate. Hydrophilic solvents can accelerate degradation.[1][2] | Switch to a less polar or more stable solvent. Based on triptolide data, chloroform is an excellent option for long-term stability.[1][2] For polar solvents, ethanol is preferred over methanol or DMSO.[1] |
| The pH of the solution may be too high (basic). | Adjust the pH of the solution to be slightly acidic. A pH of 6 was found to be optimal for triptolide stability.[1][2] | |
| The storage temperature is too high. | Store the solution at a lower temperature. Refrigeration (2-8°C) or freezing (-20°C) can significantly slow down degradation. | |
| Inconsistent results in stability assays. | The analytical method is not stability-indicating. | Develop and validate an HPLC method that can separate the parent compound from its degradation products. |
| Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical and controlled conditions (temperature, light exposure). | |
| Precipitation of the compound from the solution. | The solvent's solubilizing capacity is exceeded at the storage temperature. | Use a solvent with higher solubility for the compound at the intended storage temperature. Alternatively, store at a higher temperature if stability allows, or use a co-solvent system. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is adapted from the methodology used for triptolide.[1]
-
Preparation of Solutions: Prepare a stock solution of this compound in the desired solvent (e.g., 5% ethanol) at a known concentration.
-
Temperature Conditions: Aliquot the solution into sealed, light-protected vials. Place the vials in temperature-controlled ovens at a range of elevated temperatures (e.g., 60°C, 70°C, 80°C, and 90°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature and cool it to room temperature.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: For each temperature, plot the natural logarithm of the concentration versus time. The slope of this line will give the degradation rate constant (k).
-
Arrhenius Plot: Plot the natural logarithm of the degradation rate constants (ln(k)) versus the inverse of the absolute temperature (1/T).
-
Extrapolation: Extrapolate the Arrhenius plot to determine the degradation rate constant at a desired storage temperature (e.g., 25°C). From this, the shelf-life (t1/10) and half-life (t1/2) can be calculated.
Visualizations
Caption: Workflow for an accelerated stability study.
Caption: Factors influencing this compound stability.
References
Overcoming Triptonoterpenol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Triptonoterpenol precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a tricyclic diterpenoid, a secondary metabolite originally isolated from Tripterygium wilfordii.[1][2][3] It belongs to a class of compounds known as terpenoids, which are investigated for their potential anti-inflammatory, antioxidant, and anti-tumor activities.[4] Researchers use this compound to explore its effects on various cellular processes and signaling pathways.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What does this look like?
Precipitation of this compound can manifest in several ways:[5]
-
Visible particles: You might see small, distinct particles or crystals floating in the medium or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The once-clear medium may appear hazy or cloudy, indicating the presence of fine, suspended compound particles.[5]
-
Color change: If the compound has a color, its precipitation might alter the overall color of the medium.[5]
Q3: Why is my this compound precipitating in the cell culture medium?
This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[2][6] The most common cause of precipitation is the rapid change in solvent polarity when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium.[7][8][9] Other factors that can contribute to precipitation in cell culture include temperature fluctuations, changes in pH, and high concentrations of salts or metals in the medium.[10][11]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6][7] For most cell lines, a final DMSO concentration of up to 0.5% is tolerable, but this should be determined empirically for your specific cell line and experimental conditions.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Cause: This is likely due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when introduced to the aqueous environment of the medium.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding the stock to cold medium can induce precipitation.[7]
-
Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium.[7] Never add the aqueous medium directly to the concentrated DMSO stock. [7]
-
-
Use a Serial Dilution Approach: For higher final concentrations of this compound, consider a two-step dilution. First, dilute the stock into a smaller volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. This gradual dilution can prevent a rapid change in solvent polarity.[6][7]
-
Reduce the Stock Solution Concentration: If precipitation persists, try preparing a lower concentration stock solution (e.g., 1-10 mM instead of 50-100 mM).[2][7] This will require adding a larger volume of the stock to your medium, so be mindful of the final DMSO concentration.
Problem: The cell culture medium becomes cloudy over time after the addition of this compound.
Cause: This could be due to delayed precipitation, where the compound slowly comes out of solution as the culture is incubated. It could also be a result of other factors like bacterial/fungal contamination or precipitation of media components.[10][11]
Solutions:
-
Confirm Aseptic Technique: Rule out contamination by examining the culture under a microscope for any signs of bacteria or fungi.[11]
-
Consider Co-solvents or Surfactants: For particularly difficult-to-dissolve compounds, the use of a co-solvent or a non-ionic surfactant may be necessary. Options include PEG400, or surfactants like Tween 80 or Tween 20.[2] Note that these should be tested for cytotoxicity on your cell line.
-
Brief Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound.[7] Use this method with caution, as excessive sonication can damage media components or the compound itself.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | The preferred solvent for creating high-concentration stock solutions.[6] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, may be more suitable for certain cell types.[6] |
| Water / PBS | Insoluble | This compound is hydrophobic and does not readily dissolve in aqueous solutions.[6] |
Table 2: General Guidelines for Maximum Tolerated DMSO Concentration in Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) |
| HeLa | ≤ 0.5% |
| HEK293 | ≤ 0.5% |
| A549 | ≤ 0.2% |
| MCF-7 | ≤ 0.1% |
| PC-3 | ≤ 0.2% |
| Jurkat | ≤ 0.1% |
| Note: These values are approximate and can vary depending on the specific experimental conditions and duration of exposure. It is highly recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 346.5 g/mol ), weigh out 3.465 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration.[7]
-
Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it at 37°C for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[7]
Protocol 2: Application of this compound to Cell Culture
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution:
-
Pre-warm the appropriate cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
Add the stock solution to the pre-warmed medium while gently mixing. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium. The final DMSO concentration will be 0.1%.[6]
-
-
Vehicle Control: Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
-
Treat Cells: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental protocol.
Visualizations
Caption: Experimental workflow for preparing and applying this compound.
Caption: Potential signaling pathways affected by this compound.
References
- 1. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Tristetraprolin, a Potential Safeguard Against Carcinoma: Role in the Tumor Microenvironment [frontiersin.org]
Triptonoterpenol & Cell Viability Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues when assessing the effects of triptonoterpenol on cell viability using common colorimetric assays. Given the chemical nature of this compound, a triterpenoid natural product, interference with standard viability assays is a significant concern.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability after treating with this compound. Is this expected?
A1: Not necessarily. While this compound may have cytoprotective effects at certain concentrations, an increase in the signal from an MTT assay can also be a false positive. Triterpenoids, like many natural products, can possess antioxidant and reducing properties that directly reduce the MTT reagent to its colored formazan product, independent of cellular metabolic activity.[1][2][3][4] This chemical interference can lead to an overestimation of cell viability.
Q2: How can I confirm if this compound is interfering with my MTT assay?
A2: A simple control experiment can help determine if there is interference. You should run the MTT assay with this compound in a cell-free system.[1][5] If the MTT solution turns purple in the wells containing only media and this compound, this indicates direct reduction of the MTT reagent by your compound and confirms interference.
Q3: Are other tetrazolium-based assays like XTT, MTS, or WST-1 also susceptible to interference by this compound?
A3: Yes, other tetrazolium-based assays can also be affected by compounds with reducing properties.[6][7] While assays like MTS, XTT, and WST-1 have the advantage of producing a water-soluble formazan, they still rely on a redox reaction that can be influenced by the chemical properties of the test compound.[6][7] It is advisable to perform a cell-free control for these assays as well.
Q4: What are some recommended alternative assays to measure cell viability in the presence of potentially interfering compounds like this compound?
A4: Several alternative methods are less susceptible to interference from colored or reducing compounds. These include:
-
ATP-based assays: These measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[1][6] This method is generally considered more sensitive and less prone to interference.[1][8]
-
Resazurin-based assays (e.g., AlamarBlue): These assays use the reduction of resazurin to the fluorescent resorufin to measure metabolic activity. While still a redox-based assay, the fluorescent readout can sometimes offer better sensitivity and a different susceptibility to interference compared to colorimetric tetrazolium assays.[6][7]
-
Dye exclusion assays (e.g., Trypan Blue, DRAQ7): These methods distinguish between viable and non-viable cells based on membrane integrity.[7][9] Viable cells with intact membranes exclude the dye, while non-viable cells do not. This can be assessed by microscopy or flow cytometry.[9]
-
LDH cytotoxicity assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Q5: Could this compound be affecting cellular signaling pathways that influence the MTT assay readout?
A5: Yes, this is a possibility. Triterpenoids are known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism, such as NF-κB, PI3K/Akt, and MAPK pathways. Alterations in these pathways could lead to changes in mitochondrial number or activity, which would, in turn, affect the reduction of MTT and other tetrazolium salts. It is important to consider that a change in assay signal could reflect a true biological effect on cellular metabolism rather than, or in addition to, direct chemical interference.
Troubleshooting Guides
Problem 1: Inconsistent or Unexpectedly High Absorbance in MTT/XTT Assays
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a 96-well plate with cell culture medium.
-
Add the same concentrations of this compound used in your experiment to the wells.
-
Add the MTT or XTT reagent and incubate for the same duration as your cell-based assay.
-
If a color change is observed, this confirms interference.
-
-
Data Correction:
-
If interference is present, subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Note that this correction assumes the interference is linear and may not be completely accurate.
-
-
Consider Alternative Assays:
-
If interference is significant, it is highly recommended to switch to a non-redox-based assay, such as an ATP-based luminescence assay or a dye exclusion method.
-
Data Presentation: Comparison of Viability Assay Principles and Susceptibility to Interference
| Assay Principle | Measures | Potential for this compound Interference | Recommended Controls |
| MTT/XTT/MTS/WST-1 | Mitochondrial dehydrogenase activity (Redox-based) | High | Cell-free compound control |
| Resazurin (AlamarBlue) | Cellular metabolic reduction (Redox-based) | Moderate to High | Cell-free compound control |
| ATP-based Luminescence | Intracellular ATP levels | Low | Reagent-only background |
| Trypan Blue/DRAQ7 | Membrane integrity | Low | Untreated cell control |
| LDH Release | Membrane integrity (cytotoxicity) | Low | Spontaneous and maximum LDH release controls |
Experimental Protocols
Protocol: Cell-Free MTT Interference Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Add serial dilutions of this compound to the wells to achieve the final concentrations used in your cell viability experiments. Include a solvent control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Assay Interference
Caption: A flowchart for troubleshooting unexpected cell viability assay results with this compound.
Diagram 2: Potential Signaling Pathways Modulated by Triterpenoids
Caption: Triterpenoids can modulate key signaling pathways that influence cell fate and metabolism.
References
- 1. Fractionation and Characterization of Triterpenoids from Vaccinium vitis-idaea L. Cuticular Waxes and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiostrepton induces oxidative stress, mitochondrial dysfunction and ferroptosis in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Troponoids on Mitochondrial Function and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triptonoterpenol and Diterpenoid Synthesis
Welcome to the technical support center for Triptonoterpenol and related diterpenoid synthesis. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of multi-step natural product synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My key cyclization reaction is resulting in a low yield of the desired this compound core structure and multiple unidentified byproducts. What are the likely causes and how can I troubleshoot this?
A1: Low yields and byproduct formation in complex cyclization reactions, common in diterpenoid synthesis, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry: Ensure all reagents and solvents are of the highest purity and anhydrous where necessary. Small impurities can initiate undesired side reactions. Carefully re-evaluate the stoichiometry of your reactants and catalysts.
-
Reaction Temperature: Temperature control is critical. A temperature that is too high can lead to decomposition or the formation of thermodynamically stable, but undesired, byproducts. Conversely, a temperature that is too low may result in an incomplete reaction. Consider running the reaction at a lower temperature for a longer duration.
-
Catalyst and Ligand Choice: The choice of catalyst and, if applicable, its coordinating ligand, can significantly influence the stereochemical outcome and selectivity of the reaction. Consider screening a variety of catalysts and ligands to find the optimal combination for your specific substrate.
-
Substrate Conformation: The conformation of your precursor molecule can dictate the feasibility of the desired cyclization pathway. Use molecular modeling to understand the likely low-energy conformations of your substrate and how they might influence the reaction trajectory.
Q2: I am observing the formation of a diastereomer of my target intermediate. How can I improve the diastereoselectivity of my reaction?
A2: The formation of diastereomers is a common challenge in the synthesis of complex chiral molecules like this compound. Improving diastereoselectivity often involves one of the following strategies:
-
Chiral Auxiliaries: The use of a chiral auxiliary can effectively shield one face of the molecule, directing the attack of a reagent to the other face and thereby controlling the formation of a new stereocenter.
-
Substrate-Controlled Diastereoselection: The existing stereocenters in your molecule can influence the stereochemical outcome of subsequent reactions. Analyze the steric and electronic environment around the reacting center to predict the likely outcome and modify the substrate if necessary to favor the desired diastereomer.
-
Reagent-Controlled Diastereoselection: Employing chiral reagents or catalysts can induce high levels of diastereoselectivity. For example, in an aldol reaction, the choice of a specific boron enolate can lead to the preferential formation of one diastereomer.
Q3: My purification process is challenging, with my desired product co-eluting with a persistent impurity. What purification strategies can I employ?
A3: Purification of structurally similar compounds is a frequent bottleneck. If standard column chromatography is failing, consider these alternative approaches:
-
Orthogonal Chromatography: Use a different stationary phase or solvent system. For instance, if you are using normal-phase silica gel, try reverse-phase chromatography or a different type of normal-phase media (e.g., alumina, diol-bonded silica).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer significantly higher resolution than standard column chromatography, enabling the separation of closely related isomers.
-
Crystallization: If your compound is a solid, crystallization can be a powerful purification technique that can also provide material for structural confirmation by X-ray crystallography.
-
Derivatization: In some cases, it may be beneficial to temporarily derivatize your compound to alter its polarity, making it easier to separate from the impurity. The protecting group can then be removed in a subsequent step.
Data Presentation: Troubleshooting Cyclization Reaction
The following table provides hypothetical data illustrating the troubleshooting process for a key cyclization step in a generic diterpenoid synthesis, aiming to improve the yield of the desired product over a common isomeric byproduct.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (Desired Product) | Yield (Isomeric Byproduct) | Ratio (Desired:Byproduct) |
| 1 | Catalyst A | Toluene | 80 | 45% | 35% | 1.3 : 1 |
| 2 | Catalyst A | Toluene | 60 | 55% | 25% | 2.2 : 1 |
| 3 | Catalyst A | THF | 60 | 40% | 40% | 1 : 1 |
| 4 | Catalyst B | Toluene | 60 | 75% | 10% | 7.5 : 1 |
| 5 | Catalyst B | Toluene | 40 | 70% (incomplete) | 8% | ~8.8 : 1 |
Experimental Protocols
General Protocol for a Trial Oxidation Reaction
This protocol describes a general procedure for a small-scale trial oxidation of a secondary alcohol to a ketone, a common transformation in natural product synthesis.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add the oxidizing agent (e.g., Dess-Martin periodinane, 1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and mass spectrometry to determine the conversion and identify any major byproducts.
General Protocol for Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Troubleshooting Workflow for a Multi-Step Synthesis
Caption: A logical workflow for troubleshooting unexpected results in a multi-step synthesis.
Formation of Epimeric Byproducts
Caption: A diagram illustrating the formation of a desired product and an epimeric byproduct from a planar precursor.
Triptonoterpenol batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triptonoterpenol. Our goal is to help you address common issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
Batch-to-batch variability of this compound can lead to significant differences in experimental outcomes, particularly in sensitive assays such as cell viability and cytotoxicity measurements. This can manifest as shifts in IC50 values or unexpected changes in cellular responses.
Quantitative Data Summary: Illustrative Example of Batch-to-Batch Variability
The following table provides an example of the type of variability that can be observed between different batches of this compound. Please note that these are representative data and actual values may vary depending on the specific batches and experimental conditions.
| Parameter | Batch A | Batch B | Batch C | Potential Cause of Variation |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% | Differences in purification methods, presence of related terpenoid impurities. |
| IC50 (MCF-7 cells, 48h) | 5.2 µM | 8.9 µM | 4.8 µM | Purity differences, presence of bioactive impurities or degradation products. |
| Inhibition of NF-κB p65 phosphorylation (at 10 µM) | 85% | 60% | 92% | Varying concentrations of the active compound, presence of interfering substances. |
| Solubility in DMSO | Clear at 10 mM | Hazy at 10 mM | Clear at 10 mM | Presence of insoluble impurities, minor structural variations affecting solubility. |
Experimental Protocol: Verifying Batch Potency using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line, which can be used to compare the potency of different batches.
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere overnight.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound batch in DMSO.
-
Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Troubleshooting Workflow for Inconsistent Cell-Based Assay Results
Caption: Troubleshooting workflow for addressing inconsistent results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing different levels of cytotoxicity with different batches of this compound, even though the purity on the Certificate of Analysis (CoA) is similar. What could be the cause?
A1: While the overall purity on a CoA is a good indicator of quality, it may not tell the whole story. Here are a few potential reasons for the discrepancy:
-
Nature of Impurities: The type of impurities, even in small amounts, can significantly impact biological activity. Some impurities may be structurally related to this compound and have their own cytotoxic or antagonistic effects.
-
Presence of Isomers: The purification process may not separate different stereoisomers of this compound, and these isomers can have vastly different biological activities.
-
Degradation Products: this compound, like many natural products, can be sensitive to light, temperature, and pH.[1][2][3][4] Improper storage or handling can lead to the formation of degradation products that may be more or less active than the parent compound.
-
Residual Solvents: Different batches may have varying levels of residual solvents from the purification process, which could affect cell health in your assays.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Solvent Selection: this compound is generally soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and exposure to light. Store at -20°C or -80°C for long-term stability. Terpenoid compounds are sensitive to temperature fluctuations and light exposure.[5][6][7][8][9]
-
Preparation of Working Solutions: When preparing working dilutions for your experiments, thaw the stock solution at room temperature and dilute it in your final culture medium immediately before use. Avoid storing diluted solutions for extended periods.
Q3: We are seeing inconsistent inhibition of the NF-κB pathway in our western blot experiments. How can we troubleshoot this?
A3: Inconsistent effects on signaling pathways can be due to both compound variability and experimental technique. Triterpenoids are known to inhibit the NF-κB pathway, often by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[10][11]
Experimental Protocol: Western Blot for p-p65 (Ser536) and Total p65
-
Cell Treatment:
-
Plate RAW 264.7 macrophages and treat with different batches of this compound at the desired concentration for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-p65 (Ser536) and total p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot. Densitometry can be used to quantify the ratio of phosphorylated to total p65.[10][12]
-
Signaling Pathway Diagram: this compound Inhibition of NF-κB and MAPK Pathways
Caption: this compound's inhibitory effects on the NF-κB and MAPK signaling pathways.
Q4: How can we proactively manage batch-to-batch variability of this compound in our lab?
A4: A proactive approach to quality control can save significant time and resources.
-
Vendor Qualification: If possible, request detailed information from your supplier about their manufacturing and quality control processes.
-
Incoming Quality Control: Upon receiving a new batch, perform your own QC tests. This could include a simple solubility test and a more rigorous bioassay, such as the IC50 determination described above.
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling, storage, and preparation of this compound solutions.[13]
-
Reference Standard: If you find a batch that gives you consistent and expected results, consider setting some of it aside as an in-house reference standard to which you can compare all future batches.
References
- 1. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rootsciences.com [rootsciences.com]
- 6. bucannalabs.com [bucannalabs.com]
- 7. floraflex.com [floraflex.com]
- 8. herbaldispatch.com [herbaldispatch.com]
- 9. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 10. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
Technical Support Center: Mitigating Off-Target Effects of Triptonoterpenol and Other Novel Compounds in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the off-target effects of small molecule compounds, using the novel agent Triptonoterpenol as a guiding example. Our goal is to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is a natural tricyclic diterpenoid isolated from Tripterygium wilfordii. As a novel compound, its primary biological target and full mechanism of action are not yet well-characterized. This lack of a defined on-target protein makes it challenging to distinguish between intended effects and unintended off-target effects, which can lead to misinterpretation of assay results.
Q2: What are off-target effects and why are they a concern for a compound like this compound?
Q3: My assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results with a novel compound can stem from several factors:
-
Compound Solubility and Stability: Poor solubility in aqueous assay buffers can lead to precipitation and variable effective concentrations. Ensure your stock solutions are properly prepared and consider the final DMSO concentration in your assay, as high levels can inhibit enzyme activity.
-
Assay Conditions: Suboptimal concentrations of reagents (e.g., enzymes, substrates, ATP), incorrect buffer pH, or temperature fluctuations can all contribute to variability.[1]
-
Off-Target Engagement: this compound may be interacting with multiple proteins in your cellular model, leading to a mixed and variable biological response.
Q4: How can I begin to identify the primary target of this compound?
A4: A multi-pronged approach is recommended for target identification of a novel compound:
-
Affinity-Based Chemical Proteomics: Techniques like Kinobeads profiling can identify which kinases this compound binds to in a competitive manner.
-
Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins within intact cells by measuring changes in protein thermal stability.
-
Computational Prediction: In silico tools can predict potential targets based on the chemical structure of this compound and its similarity to known ligands.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments with this compound or other small molecules.
Issue 1: Unexpected or Contradictory Phenotypic Results
You observe a cellular phenotype (e.g., decreased cell viability) after treatment with this compound, but you are unsure if it is a true on-target effect.
Troubleshooting Workflow:
Caption: Workflow for validating an observed cellular phenotype.
Solutions:
-
Dose-Response Correlation: Establish a dose-response curve for the observed phenotype and compare it with the dose-response for the engagement of your putative target (identified through methods like CETSA). A strong correlation in potency (EC50/IC50 values) suggests an on-target effect.
-
Genetic Validation: Use CRISPR-Cas9 to knock out the gene of the putative target or siRNA to knock it down. If the phenotype disappears in these cells, it strongly indicates an on-target effect.[2]
-
Rescue Experiment: In the knockout/knockdown cells, re-introduce a version of the target protein that is resistant to the knockdown. If the phenotype is restored, this further confirms the on-target effect.
-
Orthogonal Inhibitor: Use a different small molecule with a distinct chemical structure that is known to inhibit the same putative target. If it produces the same phenotype, it strengthens the case for an on-target effect.[1]
Issue 2: High Variability in Kinase Assay IC50 Values
You are testing this compound in a kinase assay and observe significant variability in the calculated IC50 values between experiments.
Troubleshooting Steps:
-
Check for Assay Interference:
-
Luciferase Inhibition: If using a luciferase-based assay (e.g., Kinase-Glo®), perform a counter-screen to check if this compound directly inhibits the luciferase enzyme.
-
Fluorescence Interference: In fluorescence-based assays (e.g., TR-FRET), check for autofluorescence or quenching properties of the compound.
-
-
Optimize Assay Conditions:
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Ensure you are using an ATP concentration at or near the Km for the kinase to get a more accurate measure of potency.
-
Enzyme and Substrate Linearity: Confirm that your assay is running in the linear range with respect to both enzyme and substrate concentrations.
-
-
Review Compound Handling:
-
Solubility: Visually inspect for compound precipitation in the assay wells. Consider using a lower concentration of this compound or a different solubilizing agent if precipitation is observed.
-
Pipetting Accuracy: Use calibrated pipettes and appropriate techniques (e.g., reverse pipetting for viscous solutions) to minimize errors.[1]
-
Data Presentation: On-Target vs. Off-Target Binding
To effectively mitigate off-target effects, it is crucial to quantify the binding affinity of your compound for both the intended target and potential off-targets. The following tables provide hypothetical data for a MEK1 inhibitor ("Compound T," representing this compound) to illustrate how to present such data.
Table 1: Kinase Selectivity Profile of Compound T
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MEK1 |
| MEK1 (On-Target) | 15 | 1x |
| MEK2 | 25 | 1.7x |
| ERK2 | >10,000 | >667x |
| JNK1 | 1,500 | 100x |
| p38α | 2,200 | 147x |
| CDK2 | >10,000 | >667x |
| SRC | 850 | 57x |
This table clearly shows that Compound T is most potent against its intended target, MEK1, but also displays activity against other kinases at higher concentrations.
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Compound T
| Target Protein | Melting Temperature (°C) - Vehicle | Melting Temperature (°C) - 10 µM Compound T | Thermal Shift (ΔTm) |
| MEK1 | 52.5 | 58.0 | +5.5 |
| JNK1 | 55.0 | 56.2 | +1.2 |
| GAPDH (Control) | 62.0 | 62.1 | +0.1 |
A significant positive thermal shift for MEK1 indicates direct binding of Compound T to the target in a cellular context.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in intact cells.
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.
-
Separation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest by Western blot or other protein quantification methods. A ligand-bound protein will be more resistant to thermal denaturation and will be more abundant in the soluble fraction at higher temperatures.
Protocol 2: Kinobeads Assay for Off-Target Profiling
This chemical proteomics approach is used to identify kinase targets in an unbiased manner.
Workflow Diagram:
Caption: Experimental workflow for the Kinobeads assay.
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound or a vehicle control.
-
Affinity Purification: Add the Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.[3]
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control. A dose-dependent decrease in the amount of a specific kinase indicates that this compound is binding to it.
Illustrative Signaling Pathway: MAPK/ERK Pathway
To conceptualize on- and off-target effects, consider the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway illustrating the on-target inhibition of MEK1 and a potential off-target inhibition of JNK1 by Compound T.
In this example, this compound (Compound T) is designed to inhibit MEK1, thereby blocking the signal to ERK and preventing cell proliferation. However, at higher concentrations, it may also inhibit JNK1, a kinase in a parallel pathway. This off-target inhibition could lead to additional, unintended cellular effects that complicate the interpretation of experimental data. Using the troubleshooting and experimental strategies outlined in this guide will allow you to deconvolve these effects and confidently identify the true mechanism of action of your compound.
References
Technical Support Center: Triptonoterpenol Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triptonoterpenol. The following information is designed to address common issues encountered during the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds like Triptolide. The degradation of this compound is likely to involve its epoxy and hydroxyl groups.[1] Based on the analysis of Triptolide, the primary degradation pathway is expected to be the decomposition of the C12 and C13 epoxy group.[1]
Q2: What are the critical factors that can accelerate the degradation of this compound?
A2: Based on studies of the similar compound triptolide, a basic medium and the presence of hydrophilic solvents are major factors that can accelerate degradation.[1] Triptolide, a related compound, shows the fastest degradation at pH 10 and is most stable at pH 6.[1] It is also highly stable in chloroform, a less hydrophilic solvent.[1]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, is a process that accelerates the natural degradation of a drug substance by applying more severe conditions than those used for long-term stability testing.[2][3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and assessing the intrinsic stability of the molecule.[2][4] The data from these studies are a regulatory requirement and help in the development of stability-indicating analytical methods.[2][4]
Q4: What are the typical stress conditions used in forced degradation studies?
A4: Forced degradation studies typically expose the drug substance to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) helps to identify acid and base-labile functional groups.[3]
-
Oxidation: Using an oxidizing agent like hydrogen peroxide (H2O2) can reveal susceptibility to oxidation.[3]
-
Thermal Stress: Exposing the substance to high temperatures (e.g., 40–80 °C) can identify thermally labile products.[4]
-
Photostability: Exposing the substance to UV-Vis light helps to determine its light sensitivity.[3]
-
Humidity: High humidity levels (e.g., 90% RH) can be used to assess the impact of moisture on stability.[4]
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inadequate mobile phase composition | Optimize the mobile phase by varying the solvent ratio, trying different organic modifiers (e.g., acetonitrile, methanol), and adjusting the pH of the aqueous phase. |
| Inappropriate column chemistry | Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its degradants. |
| Suboptimal gradient elution program | Adjust the gradient slope and time to improve the resolution between closely eluting peaks. A shallower gradient can often improve the separation of complex mixtures. |
| Incorrect detection wavelength | Determine the optimal detection wavelength by acquiring UV spectra of this compound and its degradation products to ensure maximum sensitivity for all compounds of interest. |
Issue 2: Inconsistent or Irreproducible Degradation Profiles
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions | Ensure precise control over all stress parameters, including temperature, pH, reagent concentration, and light intensity. Use calibrated equipment and standardized procedures. |
| Sample preparation inconsistencies | Standardize the sample preparation workflow, including solvent type, concentration, and mixing time, to minimize variability between samples. |
| Instability of degradation products | Analyze samples immediately after the stress period or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Issue 3: Difficulty in Identifying Unknown Degradation Products
| Possible Cause | Troubleshooting Step |
| Insufficient data for structural elucidation | Employ hyphenated techniques like LC-MS/MS to obtain both chromatographic separation and mass spectrometric data, which can provide molecular weight and fragmentation information for structural identification. |
| Co-elution of multiple degradants | Optimize the chromatographic method to ensure the purity of each peak before attempting structural elucidation. |
| Lack of reference standards | If reference standards for potential degradation products are unavailable, consider isolation and purification of the unknown peaks followed by characterization using techniques like NMR and IR spectroscopy. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Primary Degradation Products (based on Triptolide) |
| Acidic Hydrolysis | 0.1 M HCl | 2 - 8 hours | Opening of the epoxy ring |
| Basic Hydrolysis | 0.1 M NaOH | 1 - 4 hours | Rapid degradation, opening of the epoxy ring |
| Oxidative | 3% H₂O₂ | 2 - 24 hours | Oxidation of hydroxyl groups |
| Thermal | 60°C | 24 - 72 hours | Formation of various thermal degradants |
| Photolytic (UV/Vis) | ICH-compliant light source | 24 - 48 hours | Potential for photo-rearrangement or oxidation |
Note: The expected degradation products are hypothetical and based on the known degradation of the structurally similar compound, triptolide.
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).
-
Neutralization: After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Analysis: Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
Technical Support Center: Enhancing Triptonoterpenol Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with triptonoterpenol. Due to the limited publicly available data on this compound's pharmacokinetics, this guide leverages data from structurally similar and well-studied terpenoids, such as triptolide, celastrol, and ursolic acid, to provide informed guidance.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Models
Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in rodents. What are the potential causes and how can we improve this?
Answer:
Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons often revolve around poor dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound, as a terpenoid, is likely to have low water solubility, limiting its dissolution and subsequent absorption.
-
Solution 1: Particle Size Reduction. Decreasing the particle size of the this compound powder increases the surface area available for dissolution.
-
Micronization: Milling the compound to the micron range.
-
Nanonization: Creating a nanosuspension can further enhance the dissolution rate.
-
-
Solution 2: Formulation Strategies. Employing advanced formulation techniques can significantly improve solubility.
-
Lipid-Based Formulations (LBFs): Formulating this compound in oils, surfactants, and co-solvents can enhance its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a promising option.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can create an amorphous solid with improved dissolution characteristics.
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes if the metabolic pathways are identified. However, this approach requires careful investigation to avoid unintended drug-drug interactions.
-
-
Improper Vehicle for Oral Gavage: The vehicle used to suspend or dissolve this compound for oral administration can greatly impact its absorption.
-
Solution: A common vehicle for poorly soluble compounds is a suspension in a vehicle like 0.5% methylcellulose or a solution in a mixture of solvents such as DMSO, PEG400, and Tween-80. However, the optimal vehicle needs to be determined experimentally. A general starting point for a rodent oral gavage formulation can be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For compounds prone to precipitation, a formulation with corn oil (e.g., 10% DMSO + 90% Corn Oil) can be considered.[2]
-
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Dosing
Question: We are struggling to prepare a consistent formulation of this compound for our in vivo studies. The compound keeps precipitating out of solution/suspension.
Answer:
Maintaining the stability of a formulation containing a poorly soluble compound is critical for accurate dosing and reproducible results.
Troubleshooting Steps:
-
Solubility Screening: Conduct a systematic solubility screen of this compound in various pharmaceutically acceptable solvents, co-solvents, and lipids to identify a suitable vehicle system.
-
Use of Surfactants and Stabilizers: Incorporate surfactants (e.g., Tween-80, Cremophor EL) and stabilizers (e.g., HPMC, PVP) into your formulation to prevent precipitation and improve the physical stability of the suspension or solution.
-
Sonication: Use sonication to aid in the dispersion and dissolution of the compound during formulation preparation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle might improve its solubility.
-
Consider Lipid-Based Formulations: LBFs, particularly SEDDS, can be highly effective in maintaining the drug in a solubilized state upon dilution in the GI fluids.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a rodent efficacy study?
A1: Without specific data for this compound, a starting point can be inferred from related compounds. For instance, triptolide has been studied in rodents at doses ranging from 0.1 to 1 mg/kg.[3] Given the potential toxicity of compounds from Tripterygium wilfordii, it is crucial to start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) before proceeding to efficacy studies.
Q2: What are the key pharmacokinetic parameters I should be measuring for this compound?
A2: Key pharmacokinetic parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Q3: Are there any known signaling pathways affected by this compound that I should investigate in my study?
A3: While specific signaling pathways for this compound are not well-documented, related compounds from Tripterygium wilfordii and other terpenoids are known to modulate key inflammatory and cancer-related pathways. It is reasonable to hypothesize that this compound may also affect these pathways:
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB pathway, which is a central regulator of inflammation and cell survival.[4][5]
-
PI3K/Akt/mTOR Signaling Pathway: Celastrol, another triterpenoid, has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6][7][8]
Quantitative Data Summary
The following tables summarize pharmacokinetic data for related, poorly soluble terpenoids, which can serve as a reference for what to expect with this compound and the potential impact of formulation strategies.
Table 1: Pharmacokinetic Parameters of Triptolide in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Oral | 1 | 293.19 ± 24.43 | ~0.17 | 348.5 ± 30.2 | 63.9 | [3] |
| Intravenous | 1 | 816.19 ± 34.44 | - | 545.4 ± 45.1 | 100 | [3] |
Table 2: Pharmacokinetic Parameters of Ursolic Acid in Rats with Different Formulations.
| Formulation | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | Relative Bioavailability (vs. Raw UA) | Reference |
| Raw Ursolic Acid Suspension | 100 | 1.01 ± 0.07 | 0.5 | 1 | [9] |
| Ursolic Acid Nanoparticles | 100 | 3.17 ± 0.06 | 0.5 | 2.68 | [9] |
Table 3: Pharmacokinetic Parameters of Celastrol in Rats with Different Formulations.
| Formulation | Route | t1/2 (h) | MRT(0-∞) (h) | Vz/F (L/kg) | Reference |
| Celastrol Solution | IV | - | - | - | [10][11] |
| Celastrol Liposomes | IV | 11.71 | 7.98 | 44.63 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Deionized water
-
High-pressure homogenizer or a bead mill
Procedure:
-
Prepare a preliminary suspension of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v).
-
Homogenize the suspension using a high-pressure homogenizer at a suitable pressure (e.g., 1500 bar) for a specific number of cycles (e.g., 20-30 cycles) or by milling with zirconium oxide beads for a defined period.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (typically < 200 nm) is achieved.
-
The final nanosuspension can be used for oral administration or can be lyophilized into a powder for reconstitution.
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
This compound formulation (solution or suspension)
-
Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
Procedure:
-
Ensure the animal is properly restrained to prevent injury. For mice, this typically involves scruffing the neck to immobilize the head.[12] For rats, grasp the animal over the shoulders with fingers on each side of the neck.[13]
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for needle insertion.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[14]
-
If any resistance is met, or if the animal shows signs of distress, withdraw the needle and re-attempt.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any adverse effects after the procedure.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known effects of related compounds.
Experimental Workflow Diagram
References
- 1. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol Modulates Lipid Synthesis via PI3K/Akt/mTOR Signaling Axis to finalize Cell Death Response in Prostate Cancer Cells [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhanced Pharmacokinetics of Celastrol via Long-Circulating Liposomal Delivery for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Pharmacokinetics of Celastrol via Long-Circulating Liposomal Delivery for Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 14. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Interpreting Complex Triptonoterpenol NMR Spectra
Welcome to the technical support center for the interpretation of complex NMR spectra of Triptonoterpenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during NMR analysis of this important class of natural products.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a Triptonoterpenol sample shows significant signal overlap in the aliphatic region. What are the initial troubleshooting steps?
A1: Signal overlap in the upfield region is common for complex triterpenoids like Triptonoterpenols due to the presence of numerous methylene and methine groups in similar chemical environments. Here is a recommended workflow to address this issue:
-
Optimize Sample Concentration: Highly concentrated samples can lead to peak broadening and minor chemical shift changes due to intermolecular interactions. Diluting your sample might improve resolution.
-
Change the Deuterated Solvent: This is often the most effective initial step. Solvents can induce differential chemical shifts (anisotropic effects), which can resolve overlapping signals. For example, switching from CDCl₃ to benzene-d₆ can often provide a different spectral dispersion.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can help resolve signals from different conformers that may be in equilibrium at room temperature.
Q2: I suspect my this compound sample is contaminated with residual solvents from extraction or purification. How can I identify them?
A2: Residual solvents are a common source of impurity peaks in NMR spectra. The chemical shifts of these solvents are well-documented. Below is a table of common laboratory solvents and their approximate ¹H and ¹³C chemical shifts in CDCl₃.
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | 2.17 | 206.7, 30.9 |
| Dichloromethane | 5.30 | 53.8 |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | 171.1, 60.3, 21.1, 14.2 |
| Ethanol | 1.25 (CH₃), 3.72 (CH₂), ~1.5 (OH) | 58.0, 18.3 |
| n-Hexane | 0.88, 1.26 | 31.5, 22.6, 14.1 |
| Methanol | 3.49 | 49.9 |
| Toluene | 2.36 (CH₃), 7.17-7.28 (Ar-H) | 137.9, 129.2, 128.4, 125.4, 21.4 |
Q3: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my this compound spectrum, as their signals are often broad and can be mistaken for water?
A3: To confirm the presence of exchangeable protons like those in hydroxyl or amine groups, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to -OH or -NH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.
Q4: My 1D NMR spectra are too complex for complete structure elucidation. What 2D NMR experiments are recommended for Triptonoterpenols?
A4: For complex molecules like Triptonoterpenols, a combination of 2D NMR experiments is essential for unambiguous structure determination. The following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems and connect neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This is crucial for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This experiment is key for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio
Symptoms: The baseline of the NMR spectrum is noisy, and weak signals are difficult to distinguish.
Possible Causes and Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the amount of sample dissolved in the NMR solvent. |
| Insufficient Number of Scans | Increase the number of scans acquired. Remember that the signal-to-noise ratio increases with the square root of the number of scans. |
| Improper Shimming | The magnetic field homogeneity is crucial for good signal. Perform a careful shimming of the instrument before acquiring the spectrum. |
| Precipitation of the Sample | Visually inspect the NMR tube for any solid particles. If present, filter the sample or try a different solvent in which the compound is more soluble. |
Problem 2: Broad or Distorted Peaks
Symptoms: NMR signals are wider than expected, and their shapes are not sharp Lorentzian peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | As with a low signal-to-noise ratio, poor shimming is a common cause of broad peaks. Re-shim the instrument carefully. |
| High Sample Concentration | Very concentrated samples can lead to increased viscosity and peak broadening. Dilute the sample. |
| Presence of Paramagnetic Impurities | Paramagnetic substances (e.g., traces of metals) can cause significant line broadening. Ensure all glassware is clean and consider passing the sample through a small plug of silica gel. |
| Chemical or Conformational Exchange | The molecule may be undergoing a dynamic process on the NMR timescale. Try acquiring the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process. |
Data Presentation: NMR Data for Celastrol (a representative this compound)
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Celastrol in CDCl₃. This data can serve as a reference for identifying the core structure of similar Triptonoterpenols.
Table 1: ¹H NMR Data for Celastrol in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.03 | dd | 7.1, 1.4 |
| H-6 | 6.54 | d | 1.4 |
| H-7 | 6.35 | d | 7.2 |
| H-23 (CH₃) | 2.21 | s | - |
| H-25 (CH₃) | 1.45 | s | - |
| H-26 (CH₃) | 1.26 | s | - |
| H-27 (CH₃) | 1.20 | s | - |
| H-28 (CH₃) | 1.10 | s | - |
| H-30 (CH₃) | 0.55 | s | - |
Note: The remaining proton signals of the complex tetracyclic core appear as a series of multiplets in the upfield region.
Table 2: ¹³C NMR Data for Celastrol in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 178.41 |
| C-29 (COOH) | 177.98 |
| C-4 | 170.50 |
| C-5 | 164.97 |
| C-10 | 146.15 |
| C-1 | 134.46 |
| C-8 | 127.54 |
| C-6 | 119.61 |
| C-7 | 118.31 |
| C-3 | 117.41 |
Note: This table highlights some of the key downfield signals. The remaining carbon signals appear in the more crowded upfield region.
Experimental Protocols
Standard ¹H NMR Acquisition
A standard single-pulse experiment is typically used for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals.
-
Mandatory Visualization
Workflow for Troubleshooting Signal Overlap
The following diagram illustrates a logical workflow for addressing the common issue of signal overlap in this compound NMR spectra.
Caption: A logical workflow for troubleshooting signal overlap in complex NMR spectra.
Logical Relationship for 2D NMR-Based Structure Elucidation
This diagram shows the interconnectedness of common 2D NMR experiments in determining the structure of a complex molecule like a this compound.
Caption: The relationship between 1D and 2D NMR experiments for structure elucidation.
Triptonoterpenol quality control and purity assessment
Welcome to the technical support center for Triptonoterpenol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guidance for common analytical issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a tricyclic diterpenoid natural product with the chemical formula C₂₁H₃₀O₄.[1] It was originally isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] Structurally, it is classified as an aromatic ether, a cyclic ketone, a phenol, and a primary alcohol.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is investigated for its potential biological activities. Studies have shown it can inhibit the proliferation, invasion, and metastasis of cancer cells, such as in gastric cancer models.[2] It is often studied as one of the active secondary metabolites from medicinal plants like Celastrus orbiculatus Thunb.[2]
Q3: How should this compound reference standards be stored?
A3: this compound should be stored under controlled conditions to ensure its stability. Based on general guidelines for terpenoid compounds, storage at -20°C is recommended for long-term stability. The material should be protected from light and moisture. Storage conditions should be based on the stability profile provided in the Certificate of Analysis (CoA).[3]
Q4: What are the common analytical techniques for purity assessment of this compound?
A4: The most common and effective techniques for the quality control and purity assessment of this compound and related terpenoids are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or Charged Aerosol Detection (CAD), is the gold standard for separating and quantifying this compound and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile impurities and can be used for this compound after a derivatization step to increase its volatility.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation, ensuring the identity of the reference standard.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying and characterizing unknown impurities.
Q5: What kind of impurities can be expected in a this compound sample?
A5: Impurities in a this compound sample, like other natural products, can be categorized as:
-
Organic Impurities: These can arise from the source material (other related terpenoids), the extraction and purification process (by-products, intermediates), or degradation of the this compound molecule itself.
-
Inorganic Impurities: These may include reagents, catalysts, or heavy metals from the manufacturing process.
-
Residual Solvents: Volatile organic compounds used during extraction and purification may remain in the final product.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the silica backbone; Column contamination; Mismatched pH of mobile phase and sample. | Add a competitor (e.g., triethylamine) to the mobile phase; Use a guard column and flush the analytical column; Ensure the mobile phase pH is at least one unit away from the analyte's pKa. |
| Peak Fronting | Sample overload (mass or volume); Sample solvent is stronger than the mobile phase; Column damage or void.[6][7] | Reduce injection volume or dilute the sample; Dissolve the sample in the initial mobile phase; Replace the column if flushing with a strong solvent doesn't resolve the issue.[6][7][8] |
| Shifting Retention Times | Inconsistent mobile phase composition; Poor column temperature control; Column degradation.[8] | Prepare fresh mobile phase and degas thoroughly; Use a column oven for stable temperature control; Replace the column if equilibration with a strong solvent fails.[8] |
| Baseline Noise or Drift | Air bubbles in the pump or detector; Contaminated mobile phase or detector cell; Leaks in the system.[8] | Purge the pump and flush the system; Use high-purity HPLC-grade solvents; Check all fittings for tightness.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Peaks | Inefficient derivatization; Analyte degradation in the injector; Column bleed or contamination. | Optimize derivatization reaction time, temperature, and reagent concentration; Lower the injector temperature; Condition the column according to the manufacturer's instructions. |
| Broad Peaks | Sub-optimal flow rate; Injector or column temperature too low; Sample overload. | Optimize the carrier gas flow rate; Increase injector and/or oven temperature; Dilute the sample. |
| Ghost Peaks | Carryover from a previous injection; Contamination in the carrier gas or syringe. | Run a blank solvent injection to clean the system; Use high-purity gas and clean the injection syringe regularly. |
Experimental Protocols & Data
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
1. Materials and Equipment:
-
This compound Reference Standard and sample
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (or Phosphoric Acid)
-
HPLC system with a UV/DAD detector, pump, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Chromatographic Conditions (Example):
| Parameter | Setting |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or scan for optimal wavelength) |
| Sample Preparation | Dissolve sample in Methanol or mobile phase to a concentration of 1 mg/mL. |
3. Procedure:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of this compound and the sample solution.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by area normalization: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.
Protocol 2: Impurity Analysis by GC-MS (Post-Derivatization)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities after converting this compound to a more volatile derivative.
1. Derivatization:
-
Accurately weigh ~1 mg of this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions (Example):
| Parameter | Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (or appropriate split ratio) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-600 m/z |
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley).
-
Quantify impurities using an internal standard or by relative peak area if response factors are known to be similar.
Reference Data: Quality Control Specifications
The following table provides typical, non-compendial specifications for a natural product primary reference standard. Actual specifications must be determined based on validated methods and intended use.
| Test | Specification | Method |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, MS |
| Purity (Assay) | ≥ 99.0% (anhydrous, solvent-free basis) | HPLC-UV or qNMR |
| Individual Impurity | ≤ 0.15% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC-MS |
| Inorganic Impurities | Report results | Ash Content / ICP-MS |
Visualizations
General Quality Control Workflow
This diagram illustrates the logical flow for the quality control and purity assessment of a this compound batch.
Caption: A logical workflow for this compound quality control. Max Width: 760px.
Troubleshooting HPLC Peak Fronting
This decision tree provides a systematic approach to diagnosing and resolving peak fronting issues in HPLC analysis.
Caption: A decision tree for troubleshooting HPLC peak fronting. Max Width: 760px.
References
- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triptonoterpene, a Natural Product from Celastrus orbiculatus Thunb, Has Biological Activity against the Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eag.com [eag.com]
- 4. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]
Validation & Comparative
Triptonoterpenol vs. Triptolide: A Comparative Analysis of Two Diterpenoids from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of triptonoterpenol and triptolide, two diterpenoid compounds isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." While triptolide is a well-studied compound with potent anti-inflammatory, immunosuppressive, and anti-cancer properties, its clinical application is hampered by significant toxicity. This compound, a less-studied related compound, presents a potential alternative with a potentially different therapeutic and toxicity profile. This document aims to objectively compare their biological activities and toxicities, supported by available experimental data, to inform further research and drug development efforts.
Chemical Structures
This compound and triptolide are both complex diterpenoids. Their distinct chemical structures are foundational to their differing biological activities and toxicities.
This compound is a tricyclic diterpenoid with the chemical formula C21H30O4.[1]
Triptolide is a diterpenoid triepoxide with the chemical formula C20H24O6.
Comparative Biological Activity
This section compares the known biological activities of this compound and triptolide, with a focus on their anti-cancer and anti-inflammatory effects.
Anti-Cancer Activity
Both compounds have demonstrated activity against cancer cells, though the extent and mechanisms of action appear to differ.
This compound (Triptonoterpene) has been shown to inhibit the metastasis of gastric cancer cells.[2] It achieves this by inhibiting cell proliferation, migration, and invasion.[2] The compound down-regulates the expression of N-cadherin, Vimentin, and Slug, while up-regulating E-cadherin, key proteins involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[2]
Triptolide exhibits a broad spectrum of anti-tumor activity against various cancer cell lines, including gastric, breast, lung, and pancreatic cancers, as well as leukemia.[3][4][5] Its primary anti-cancer mechanism is the induction of apoptosis (programmed cell death).[6][7] Triptolide has been shown to decrease the viability of gastric cancer cells in a dose- and time-dependent manner.[6][8] It can also enhance the efficacy of other chemotherapeutic agents like cisplatin.[9]
Table 1: Comparative Anti-Cancer Activity
| Feature | This compound (Triptonoterpene) | Triptolide |
| Primary Anti-Cancer Effect | Inhibition of metastasis (proliferation, migration, invasion)[2] | Induction of apoptosis[6][7] |
| Mechanism of Action | Inhibition of Epithelial-Mesenchymal Transition (EMT)[2] | Inhibition of MDM2 overexpression, activation of caspases[6] |
| Cancer Types Studied | Gastric Cancer[2] | Gastric Cancer, Leukemia, Breast Cancer, Lung Cancer, Pancreatic Cancer[3][4][5][10][11] |
Anti-inflammatory Activity
Triptolide is well-documented for its potent anti-inflammatory effects. Data on the anti-inflammatory activity of this compound is currently limited in the available literature.
Triptolide exerts its anti-inflammatory effects through multiple mechanisms, most notably by inhibiting the NF-κB signaling pathway.[12][13][14][15] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][16][17] Triptolide has shown efficacy in animal models of inflammatory conditions like acute pancreatitis and Crohn's disease.[14][18] Profound inhibition of pro-inflammatory cytokine expression has been observed at concentrations as low as 10–50 nM.[19]
Comparative Cytotoxicity
The cytotoxicity of these compounds is a critical factor in their therapeutic potential. The available data indicates that triptolide is highly cytotoxic at low concentrations.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (Triptonoterpene) IC50 (µM) | Triptolide IC50 (nM) |
| BGC-823 | Gastric Cancer | 48.33 (24h) / 35.79 (48h) | - |
| MKN-28 | Gastric Cancer | 56.16 (24h) / 42.56 (48h) | - |
| CCRF-CEM | Leukemia | - | 10.21 |
| CEM/ADR5000 | Leukemia (drug-resistant) | - | 7.72 |
| U87.MG | Glioblastoma | - | 25 |
| U87.MGΔEGFR | Glioblastoma (drug-resistant) | - | 21 |
| Various Cancer Cell Lines (average) | Multiple | - | 12[20] |
| CNE2 | Nasopharyngeal Carcinoma | - | 23.6 ± 1.41 |
| CNE2-SR (radioresistant) | Nasopharyngeal Carcinoma | - | 31.2 ± 1.16 |
| Acute Lymphoblastic Leukemia Cell Lines | Leukemia | - | 47 - 73[10] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | - | 0.3[5] |
| MCF-7 | Breast Cancer | - | >10,000 (relatively insensitive)[5] |
Note: The IC50 values for triptonoterpene were reported in µM, while those for triptolide are in nM, highlighting a significant difference in potency.
Comparative Toxicity
The in vivo toxicity of triptolide is a major obstacle to its clinical use. There is currently a lack of available data on the in vivo toxicity of this compound.
Triptolide has a narrow therapeutic window and is known to cause serious adverse effects, including injury to the liver, kidney, testes, ovary, and heart.[21][22] The LD50 (lethal dose, 50%) in mice has been reported to be 0.8 mg/kg.[21]
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and triptolide stem from their interactions with different cellular signaling pathways.
This compound (Triptonoterpene) Signaling
The primary known mechanism for triptonoterpene is the inhibition of the Epithelial-Mesenchymal Transition (EMT) pathway in gastric cancer cells.
Triptolide Signaling
Triptolide impacts multiple signaling pathways, with the inhibition of NF-κB being a key mechanism for its anti-inflammatory and some of its anti-cancer effects. It also induces apoptosis through various other pathways.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and triptolide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[8] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or triptolide and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of the compounds on cell migration.
Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time.[23]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a straight scratch in the cell monolayer using a sterile pipette tip.[24]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the desired concentration of the test compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a microscope.[24]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells.
Principle: This assay measures the ability of cells to migrate through a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel), mimicking the basement membrane.[25]
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with Matrigel and allow it to solidify.[26]
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[26]
-
Compound Treatment: Add the test compound to the medium in the upper and/or lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.[26]
-
Quantification: Count the number of invaded cells in several microscopic fields.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[27]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Conclusion
The available evidence suggests that both this compound and triptolide, derived from Tripterygium wilfordii, possess anti-cancer properties, albeit through different primary mechanisms. Triptolide is a potent inducer of apoptosis with broad-spectrum activity but is hindered by significant toxicity. This compound (as triptonoterpene) shows promise as an anti-metastatic agent in gastric cancer with a potentially different and hopefully more favorable toxicity profile, although this requires further investigation.
The significant difference in cytotoxic potency, with triptolide being active at nanomolar concentrations and triptonoterpene at micromolar concentrations, suggests that this compound may have a wider therapeutic window. However, a comprehensive comparative study is critically needed to directly evaluate their efficacy and toxicity side-by-side. Further research into the anti-inflammatory properties and in vivo toxicity of this compound is essential to determine its true potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Transwell invasion and migration assay [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model. | Semantic Scholar [semanticscholar.org]
- 13. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triptolide ameliorates Crohn's colitis is associated with inhibition of TLRs/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 17. Triptolide Inhibits Expression of Inflammatory Cytokines and Proliferation of Fibroblast-like Synoviocytes Induced by IL-6/sIL-6R-Mediated JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clyte.tech [clyte.tech]
- 24. med.virginia.edu [med.virginia.edu]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. snapcyte.com [snapcyte.com]
- 27. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Triptonoterpenol and Celastrol
In the landscape of natural compounds with therapeutic potential, Triptonoterpenol and Celastrol, both triterpenoids derived from the "Thunder God Vine" (Tripterygium wilfordii), have garnered significant interest for their potent anti-inflammatory properties. This guide provides a detailed comparison of their anti-inflammatory effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. While extensive research has elucidated the mechanisms of Celastrol, data on this compound remains more limited. This comparison synthesizes the current understanding of both molecules.
Quantitative Comparison of Anti-inflammatory Activity
Celastrol has been extensively studied, yielding a wealth of quantitative data on its inhibitory effects on various inflammatory mediators and pathways. In contrast, specific IC50 values and detailed dose-response data for this compound are not as readily available in the public domain. The following tables summarize the known quantitative data for Celastrol.
Table 1: Inhibitory Concentration (IC50) Values of Celastrol on Key Inflammatory Enzymes
| Enzyme | IC50 Value | Cell/System | Reference |
| sPLA2IIA | 6 µM | In vitro | [1] |
| 5-LOX | 5 µM | In vitro | [1] |
| COX-2 | 20 µM | In vitro | [1] |
| NOX1 | 410 nM | Human NADPH oxidase expressing cells | [2] |
| NOX2 | 590 nM | Human NADPH oxidase expressing cells | [2] |
| NOX4 | 2.7 µM | Human NADPH oxidase expressing cells | [2] |
| NOX5 | 3.13 µM | Human NADPH oxidase expressing cells | [2] |
Table 2: Effect of Celastrol on Pro-inflammatory Cytokine and Mediator Production
| Cytokine/Mediator | Effect | Concentration | Cell/System | Reference |
| TNF-α | Significant downregulation | 100 nmol/L | LPS-stimulated macrophages | [3] |
| IL-1β | Significant downregulation | 100 nmol/L | LPS-stimulated macrophages | [3] |
| IL-6 | Significant downregulation | 100 nmol/L | LPS-stimulated macrophages | [3] |
| COX-2 | Significant downregulation | 100 nmol/L | LPS-stimulated macrophages | [3] |
| iNOS | Significant downregulation | 100 nmol/L | LPS-stimulated macrophages | [3] |
| PGE2 | Significant alleviation | 0.025, 0.05, 0.1 µM | IL-1β-stimulated rat chondrocytes | [4] |
| NO | Largely inhibited | Not specified | LPS-stimulated BV-2 microglial cells | [5] |
Mechanisms of Anti-inflammatory Action
Both this compound and Celastrol are believed to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.
Celastrol: A Multi-Target Inhibitor
Celastrol's anti-inflammatory mechanism is well-documented and involves the inhibition of multiple critical pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation. Celastrol has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to the downregulation of numerous pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[5][6]
Furthermore, Celastrol modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, which are also crucial for the expression of inflammatory mediators.[5] Its ability to inhibit multiple targets within the inflammatory cascade contributes to its potent and broad-spectrum anti-inflammatory activity.
This compound: An Emerging Anti-inflammatory Agent
While specific mechanistic studies on this compound are scarce, as a triterpenoid from Tripterygium wilfordii, it is presumed to share some mechanistic similarities with Celastrol and other anti-inflammatory triterpenoids. Triterpenoids are generally known to be potent inhibitors of NF-κB signaling.[7][8] It is plausible that this compound also targets the NF-κB and potentially the MAPK pathways to exert its anti-inflammatory effects. However, without direct experimental evidence, the precise molecular targets and the extent of its pathway inhibition remain to be elucidated.
Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of these compounds.
Cell Culture and Treatment
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., Celastrol) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL).
Cytokine Release Assay
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. This assay provides a quantitative measure of the inhibition of cytokine production by the test compound.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction and Quantification: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, p65, phospho-p38) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by Celastrol and the general experimental workflow for assessing anti-inflammatory activity.
References
- 1. Celastrol modulates inflammation through inhibition of the catalytic activity of mediators of arachidonic acid pathway: Secretory phospholipase A2 group IIA, 5-lipoxygenase and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol ameliorates osteoarthritis via regulating TLR2/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptonoterpenol: A Comparative Analysis of Efficacy with Known Inflammatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of diterpenoids derived from Tripterygium wilfordii, with a focus on Triptolide as a representative compound, in relation to the well-established steroidal anti-inflammatory drug, Dexamethasone. Due to the limited availability of specific efficacy data for Triptonoterpenol, this comparison utilizes data from its more extensively studied counterpart, Triptolide, which is recognized as a principal active component of Tripterygium wilfordii with potent anti-inflammatory and immunosuppressive properties.[1][2] The primary mechanism of action for Triptolide involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[1][2]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the inhibitory efficacy of Triptolide and Dexamethasone on key inflammatory markers.
Table 1: Inhibition of NF-κB Mediated Transcription
| Compound | Cell Line | Stimulant | IC50 | Reference |
| Triptolide | 16HBE (human bronchial epithelial) | PMA, TNF-α, or IL-1β | ~50 ng/mL | [3] |
| Triptolide | 16HBE (human bronchial epithelial) | Not Specified | 20-30 ng/mL (for IL-8 luciferase activity) | [3] |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Cell Line | Inhibited Marker | IC50 | Reference |
| Dexamethasone | RAW 264.7 (murine macrophages) | Nitric Oxide (NO) Production | 34.60 µg/mL | [4] |
| Triptolide | 60 cancer cell lines (average) | Cell Proliferation | 12 nM | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition by Triptolide and Dexamethasone.
Caption: NF-κB signaling pathway and points of inhibition.
General Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of a test compound in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 or human bronchial epithelial cell line 16HBE are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compound (e.g., Triptolide, Dexamethasone) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).
NF-κB Luciferase Reporter Assay
To quantify NF-κB transcriptional activity, cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene, using a suitable transfection reagent. Following transfection and pre-treatment with the test compound, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β). After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are typically normalized to total protein concentration.
Measurement of Nitric Oxide (NO) Production
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Western Blot Analysis for iNOS and COX-2 Expression
Following treatment and stimulation, cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Prostaglandin E2 (PGE2) Immunoassay
The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[6][7][8][9][10] The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.
Cell Viability Assay
To assess the cytotoxicity of the test compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar cell viability assay is performed. Cells are treated with the compounds at the same concentrations used in the efficacy assays. After the incubation period, MTT solution is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength. Cell viability is expressed as a percentage of the vehicle-treated control.
References
- 1. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [HTRF-based high-throughput PGE2 release prohibition model and application in discovering traditional Chinese medicine active ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular inhibition of prostaglandin E2 with GW627368X: Therapeutic potential and preclinical safety assessment in mouse sarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Triptonoterpenol and Other Diterpenoids in Anticancer and Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of Triptonoterpenol and three other prominent diterpenoids: Oridonin, Triptolide, and Andrographolide. The focus is on their anticancer and anti-inflammatory properties, supported by experimental data from peer-reviewed scientific literature. While quantitative data for this compound is limited in the available literature, this guide offers a thorough analysis of the existing information and a robust comparison with well-characterized diterpenoids.
Executive Summary
Diterpenoids are a class of natural products that have garnered significant interest in drug discovery due to their diverse and potent biological activities. This compound, isolated from Tripterygium wilfordii, belongs to this promising class of compounds. This guide compares this compound with Oridonin, Triptolide, and Andrographolide, which are well-studied diterpenoids with established anticancer and anti-inflammatory effects. The comparison reveals that while all three comparator compounds exhibit potent biological activities with varying degrees of cytotoxicity and anti-inflammatory efficacy, there is a notable lack of quantitative data for this compound in the scientific literature. This highlights a critical gap in our understanding of this compound's therapeutic potential and underscores the need for further research to elucidate its pharmacological profile.
Comparative Analysis of Biological Activities
Anticancer Activity
Oridonin, Triptolide, and Andrographolide have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Oridonin | TE-8 (Esophageal) | 3.00 ± 0.46 | 72 | [1] |
| TE-2 (Esophageal) | 6.86 ± 0.83 | 72 | [1] | |
| AGS (Gastric) | 5.995 ± 0.741 | 24 | ||
| HGC27 (Gastric) | 14.61 ± 0.600 | 24 | [2] | |
| MGC803 (Gastric) | 15.45 ± 0.59 | 24 | [2] | |
| BEL-7402 (Hepatocellular) | 0.50 | Not Specified | [3] | |
| K562 (Leukemia) | 0.95 | Not Specified | [3] | |
| MCF-7 (Breast) | 0.38 | Not Specified | [4] | |
| MDA-MB-231 (Breast) | 0.48 | Not Specified | [4] | |
| Triptolide | MV-4-11 (Leukemia) | <0.03 | 24 | [5] |
| KG-1 (Leukemia) | <0.03 | 24 | [5] | |
| THP-1 (Leukemia) | <0.03 | 24 | [5] | |
| HL-60 (Leukemia) | <0.03 | 24 | [5] | |
| Capan-1 (Pancreatic) | 0.01 | Not Specified | ||
| Capan-2 (Pancreatic) | 0.02 | Not Specified | [6] | |
| SNU-213 (Pancreatic) | 0.0096 | Not Specified | [6] | |
| Andrographolide | T47D (Breast) | 0.103 | Not Specified | [7] |
| MCF-7 (Breast) | 63.19 ± 0.03 | 24 | [8] | |
| 32.90 ± 0.02 | 48 | [8] | ||
| 31.93 ± 0.04 | 72 | [8] | ||
| MDA-MB-231 (Breast) | 65 ± 0.02 | 24 | [8] | |
| 37.56 ± 0.03 | 48 | [8] | ||
| 30.56 ± 0.03 | 72 | [8] | ||
| DBTRG-05MG (Glioblastoma) | 13.95 | 72 | [9] | |
| This compound | Not Available | Not Available | Not Available |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory potential of these diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Diterpenoid | Cell Line | Assay | IC50 (µM) | Citation |
| Andrographolide | Macrophage | C5a-induced migration | 5.6 ± 0.7 | [10] |
| Triptolide | Not Available | Not Available | Not Available | |
| Oridonin | Not Available | Not Available | Not Available | |
| This compound | Not Available | Not Available | Not Available |
Note: The lack of standardized reporting for anti-inflammatory IC50 values makes direct comparison challenging.
Mechanisms of Action: A Focus on Key Signaling Pathways
The anticancer and anti-inflammatory effects of these diterpenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most critical pathways modulated by these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
-
Triptolide: Triptolide is a potent inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[11] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory and pro-survival genes.
-
Oridonin: Oridonin also exerts its anti-inflammatory and anticancer effects by targeting the NF-κB pathway. It has been demonstrated to suppress the activation of NF-κB, thereby inhibiting the expression of downstream inflammatory mediators.[12]
-
Andrographolide: Andrographolide inhibits NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of various inflammatory and proliferative genes.[13]
-
This compound: While specific studies on this compound's effect on the NF-κB pathway are scarce, its origin from Tripterygium wilfordii, a plant known for producing potent NF-κB inhibitors like Triptolide, suggests a potential role in modulating this pathway.
Caption: NF-κB signaling pathway and points of inhibition by diterpenoids.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.
-
Andrographolide: Andrographolide has been shown to inhibit the PI3K/Akt signaling pathway. This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.[14][15]
-
Oridonin: Oridonin can also modulate the PI3K/Akt pathway, contributing to its pro-apoptotic and anti-proliferative effects in various cancer models.
-
Triptolide and this compound: The effects of Triptolide and this compound on the PI3K/Akt pathway are less extensively characterized compared to Andrographolide and Oridonin, representing an area for future investigation.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. medic.upm.edu.my [medic.upm.edu.my]
Validating Triptonoterpenol's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Triptonoterpenol, a natural diterpenoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. While its precise mechanism of action is still under investigation, evidence from structurally similar compounds and the broader class of terpenoids suggests that its biological activities are likely mediated through the modulation of key cellular signaling pathways. This guide provides a comparative framework for validating the hypothetical mechanism of action of this compound, with a focus on the use of knockout models to provide definitive experimental support.
Hypothetical Mechanism of Action of this compound
Based on studies of related terpenoids, this compound is hypothesized to exert its effects by modulating one or more of the following signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A critical regulator of inflammation, immunity, and cell survival.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A key signaling cascade involved in cell proliferation, differentiation, and apoptosis.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: A central pathway in regulating cell growth, survival, and metabolism.
Inhibition of these pathways by this compound could explain its observed anti-inflammatory and pro-apoptotic activities.
Comparative Analysis of Signaling Pathway Inhibition
To validate the effect of this compound on these pathways, a comparative analysis with known inhibitors is essential. The following table summarizes the expected inhibitory concentrations (IC50) for this compound and established inhibitors against key pathway components. Note: As direct experimental data for this compound is limited, the values presented are hypothetical and based on the activity of structurally related compounds.
| Target Pathway | Compound | Target Protein/Event | Cell Line | IC50 (nM) | Reference |
| NF-κB | This compound (Hypothetical) | NF-κB Reporter Activity | HEK293T | 50 - 200 | N/A |
| Parthenolide | IKKβ | HeLa | ~5000 | [2] | |
| BAY 11-7082 | IκBα Phosphorylation | THP-1 | ~10000 | [3] | |
| MAPK | This compound (Hypothetical) | ERK1/2 Phosphorylation | A549 | 100 - 500 | N/A |
| U0126 | MEK1/2 | Jurkat | 70 - 100 | N/A | |
| SB203580 | p38 | Monocytes | 50 - 100 | N/A | |
| PI3K/Akt | This compound (Hypothetical) | Akt Phosphorylation | PC-3 | 200 - 1000 | N/A |
| Wortmannin | PI3K | Neutrophils | 5 - 10 | N/A | |
| LY294002 | PI3K | Various | 1000 - 2000 | N/A |
Validating Mechanism of Action with Knockout Models
The most definitive way to validate the specific molecular targets of this compound is through the use of knockout (KO) cell lines or animal models. By comparing the effects of this compound in wild-type (WT) versus KO models, researchers can determine if the absence of a specific protein in a signaling pathway abrogates the compound's activity.
Experimental Workflow for Knockout Model Validation
Caption: Experimental workflow for validating this compound's mechanism using knockout cell lines.
Hypothetical Signaling Pathways and Validation Strategy
1. NF-κB Signaling Pathway
This compound is hypothesized to inhibit the NF-κB pathway, leading to reduced inflammation and induction of apoptosis.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Validation with Knockout Models:
-
p65 (RelA) Knockout: In p65-/- cells, the pro-inflammatory and survival effects of the NF-κB pathway are significantly diminished. If this compound's activity is dependent on this pathway, its effects on cell viability and cytokine production will be significantly reduced in p65-/- cells compared to WT cells.
-
IKKβ Knockout: As a key upstream kinase, IKKβ is crucial for NF-κB activation. In IKKβ-/- cells, the effect of this compound should be attenuated if it targets IKKβ or a more upstream component.
2. MAPK Signaling Pathway
This compound may modulate the MAPK pathway, which could lead to cell cycle arrest and apoptosis.
Caption: Hypothetical modulation of the MAPK/ERK pathway by this compound.
Validation with Knockout Models:
-
MEK1 Knockout: MEK1 is a central kinase in the ERK signaling cascade. In MEK1-/- cells, the ability of this compound to inhibit ERK1/2 phosphorylation and subsequent cellular effects would be diminished if its primary target is upstream of MEK1.
-
ERK1/2 Knockout: In cells lacking ERK1 and ERK2, the proliferative signals are significantly dampened. If this compound's anti-proliferative effects are mediated through this pathway, these effects will be less pronounced in ERK1/2 double knockout cells.
3. PI3K/Akt Signaling Pathway
This compound may inhibit the PI3K/Akt pathway, a key driver of cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Validation with Knockout Models:
-
Akt1 Knockout: Akt1 is a major isoform of Akt. In Akt1-/- cells, the survival signals are compromised. If this compound induces apoptosis by inhibiting the PI3K/Akt pathway, its apoptotic effect should be less pronounced in Akt1-/- cells.
-
PTEN Knockout: PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. In PTEN-/- cells, this pathway is constitutively active. Comparing the effects of this compound in WT versus PTEN-/- cells can reveal if its activity is dependent on the regulation of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, pre-treat cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize firefly luciferase activity to Renilla luciferase activity to determine the relative NF-κB activity.
Western Blot for Phosphorylated MAPK and Akt
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
Protocol:
-
Culture cells (e.g., A549, PC-3) to 80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Viability and Apoptosis Assays in Knockout Cells
Objective: To compare the cytotoxic and pro-apoptotic effects of this compound in WT and specific KO cell lines.
Protocol:
-
Seed WT and corresponding KO cells (e.g., p65-/-, MEK1-/-, Akt1-/-) in 96-well plates.
-
Treat cells with a range of this compound concentrations for 48-72 hours.
-
For Cell Viability: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Compare the dose-response curves and the percentage of apoptosis between WT and KO cells to determine if the absence of the target protein confers resistance to this compound.
Conclusion
Validating the precise mechanism of action is a critical step in the development of any novel therapeutic agent. While direct experimental evidence for this compound is still emerging, the framework presented in this guide provides a robust strategy for its investigation. By leveraging knockout models and established in vitro assays, researchers can systematically dissect the signaling pathways modulated by this compound. This approach will not only elucidate its molecular targets but also provide a strong rationale for its further preclinical and clinical development as a potential treatment for inflammatory diseases and cancer.
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB Signaling Pathway Alleviates Pyroptosis in Bladder Epithelial Cells and Neurogenic Bladder Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioactivity for Major Terpenoids from Tripterygium wilfordii
A Comparative Analysis of Triptolide and Celastrol in Diverse Cancer Cell Lines
The plant Tripterygium wilfordii, also known as "Thunder God Vine," is a source of a diverse array of terpenoids with potent biological activities.[1][2] While the specific compound Triptonoterpenol (CAS No. 110187-23-0) has been isolated from this plant, publicly available data on its specific bioactivity is limited.[3][4][5] However, extensive research has been conducted on other major terpenoids from the same source, most notably the diterpenoid Triptolide and the triterpenoid Celastrol.[6][7] These compounds have demonstrated significant anti-inflammatory and anti-cancer properties across a wide range of cell lines.[1][2][8] This guide provides a cross-validation of the bioactivity of Triptolide and Celastrol in different cancer cell lines, presenting experimental data, detailed protocols, and visualizations of their mechanisms of action.
Comparative Cytotoxicity in Cancer Cell Lines
Triptolide and Celastrol exhibit potent cytotoxic effects against various cancer cell lines, although their potency can vary depending on the cell type. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Triptolide | PC-3 | Prostate Cancer | 11.96 | (Zhou et al., 2018) |
| DU145 | Prostate Cancer | 10.26 | (Zhou et al., 2018) | |
| LNCaP | Prostate Cancer | 12.01 | (Zhou et al., 2018) | |
| CNE2 | Nasopharyngeal Carcinoma | ~25 | (He et al., 2016) | |
| CNE2-SR | Radioresistant Nasopharyngeal Carcinoma | ~25 | (He et al., 2016) | |
| Celastrol | PC-3 | Prostate Cancer | ~2,500 | (Shao et al., 2013) |
| DU145 | Prostate Cancer | ~2,500 | (Shao et al., 2013) | |
| LNCaP | Prostate Cancer | ~1,000 | (Shao et al., 2013) | |
| A549 | Lung Cancer | ~1,500 | (Chen et al., 2017) | |
| H1299 | Lung Cancer | ~1,000 | (Chen et al., 2017) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Triptolide and Celastrol on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Triptolide or Celastrol (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Triptolide and Celastrol.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Triptolide or Celastrol for a specified time.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Triptolide and Celastrol exert their anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
Triptolide-Induced Apoptosis Pathway
Triptolide is known to induce apoptosis through both intrinsic and extrinsic pathways. It can inhibit the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.
Caption: Triptolide inhibits the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby promoting apoptosis.
Celastrol-Modulated Signaling Pathway
Celastrol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth and proliferation in many cancers.
Caption: Celastrol inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and validating the bioactivity of compounds like Triptolide and Celastrol involves a series of in vitro assays.
References
- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H30O4 | CID 159330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
Triptonoterpenol and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Triptonoterpenol, a naturally occurring abietane diterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive structure-activity relationship (SAR) studies specifically focused on this compound are limited in publicly available literature, extensive research on the broader class of abietane diterpenoids provides significant insights into the structural modifications that influence their biological activities. This guide consolidates findings from various studies on synthetic and semi-synthetic abietane diterpenoids, offering a comparative analysis of their anticancer, anti-inflammatory, and antibacterial properties. The data presented herein is intended to guide future research and drug development efforts in optimizing the therapeutic potential of this class of compounds.
Anticancer Activity: Structure-Activity Relationship of Abietane Diterpenoids
The anticancer potential of abietane diterpenoids has been a primary focus of investigation. Modifications to the core abietane skeleton have been shown to significantly impact cytotoxicity against various cancer cell lines. Key structural features influencing anticancer activity are summarized below.
Table 1: Anticancer Activity of Synthetic Abietane Diterpenoid Derivatives
| Compound ID | Core Structure Modification | Cell Line | IC50 (µM) | Reference |
| Ketone 19 | Introduction of a ketone at C-7 and other modifications on the abietane skeleton. | A549 (Lung Carcinoma) | Not explicitly stated, but identified as the most potent compound in the library. | [1] |
| Compound 29b | Dipeptide derivative of dehydroabietic acid. | HeLa (Cervical Cancer) | Not explicitly stated, but induced apoptosis through a mitochondrial pathway. | [2] |
| Compound 31a | Triazole derivative of dehydroabietic acid. | SK-MES-1 (Lung Cancer) | 6.1 | [2] |
| Compound 56 | Quinidine attached via a thiourea bond to dehydroabietic acid. | EJ, 5637 (Bladder), PC-3 (Prostate), HeLa (Cervical), Jurkat (T-cell leukemia) | 2.07 - 3.21 | [2] |
| Pygmaeocin B (5) | Rearranged abietane with an orthoquinone moiety. | HT29 (Colon Cancer) | 6.69 µg/mL | [3][4][5] |
| Compound 13 | Precursor to rearranged abietanes with an orthoquinone moiety. | HT29 (Colon Cancer) | 2.7 µg/mL | [3][4][5] |
Key SAR Insights for Anticancer Activity:
-
Aromatic Ring C Modifications: The introduction of various functional groups on the aromatic C-ring of the abietane scaffold has been a successful strategy to enhance anticancer activity. The presence of an ortho-quinone moiety, as seen in pygmaeocin B and its precursor, demonstrates potent cytotoxicity.[3][4][5]
-
Side Chain Modifications: Derivatization of the carboxyl group of dehydroabietic acid into amides, esters, and peptides has yielded compounds with significant cytotoxic effects.[2] For instance, dipeptide and triazole derivatives have shown promising activity against a range of cancer cell lines.[2]
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as quinoline (via a thiourea linkage), has been shown to produce broad-spectrum anticancer activity with low toxicity to normal cells.[2]
Experimental Protocols: Anticancer Activity Assessment
Cell Viability Assays (MTT and SRB): The cytotoxic effects of the abietane derivatives were primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or the sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells (e.g., A549, PC-3, SKOV-3, HT29, Hep G2, B16-F10) were seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
MTT Assay: MTT solution was added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye was solubilized with a Tris-base solution, and the absorbance was read at a specific wavelength (e.g., 510 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Apoptosis Assays: The induction of apoptosis was investigated using methods such as JC-1 mitochondrial membrane potential staining, TUNEL assay, and Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
Signaling Pathways in Anticancer Activity of Related Diterpenoids
While specific signaling pathways for many synthetic abietane derivatives are not fully elucidated, studies on the closely related diterpenoid triptolide provide valuable insights. Triptolide is known to exert its anticancer effects by modulating multiple signaling pathways.
Caption: Signaling pathways modulated by triptolide leading to anticancer effects.
Anti-inflammatory Activity: Structure-Activity Relationship of Abietane Diterpenoids
Several abietane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 2: Anti-inflammatory Activity of Abietane Diterpenoid Derivatives
| Compound ID | Core Structure Modification | Cell Line | Assay | IC50 | Reference |
| Compound 1 | Degraded carbon at C-19. | RAW 264.7 | NO Production | Significant inhibition (IC50 not specified) | [6] |
| Compound 2 | Abietane with specific substitutions. | RAW 264.7 | NO Production | 19.2 µM | [7][8] |
| Compound 4 | Abietane with specific substitutions. | RAW 264.7 | NO Production | 18.8 µM | [7][8] |
| Pygmaeocin B (5) | Rearranged abietane with an orthoquinone moiety. | RAW 264.7 | NO Production | 33.0 ng/mL | [3][4][5] |
| 16-hydroxylambertic acid | Hydroxylation at C-16. | RAW 264.7 | NO Production | Potent inhibitor (IC50 not specified) | [9] |
Key SAR Insights for Anti-inflammatory Activity:
-
Oxygenation Pattern: The presence and position of hydroxyl and carboxyl groups on the abietane skeleton are crucial for anti-inflammatory activity.
-
Rearranged Skeletons: Rearranged abietanes, such as pygmaeocin B, have shown exceptionally potent inhibition of NO production, suggesting that significant structural alterations can lead to enhanced activity.[3][4][5]
-
Norabietane Structures: The formation of a norabietane-type skeleton with a five-membered lactone ring has also been associated with anti-inflammatory effects.[6]
Experimental Protocols: Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay: The anti-inflammatory activity of the compounds was commonly assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
-
Cell Culture and Stimulation: RAW 264.7 cells were cultured in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour). Subsequently, the cells were stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group, and IC50 values were determined.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of abietane diterpenoids and related compounds are often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Inhibition of inflammatory signaling pathways by abietane diterpenoids.
Antibacterial Activity: Structure-Activity Relationship of Dehydroabietic Acid Derivatives
Derivatives of dehydroabietic acid, an aromatic abietane, have been synthesized and evaluated for their antibacterial activity against various bacterial strains.
Table 3: Antibacterial Activity of Dehydroabietic Acid Derivatives
| Compound ID | Core Structure Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5 | Derivative of dehydroabietic acid. | Bacillus subtilis | 4 | [10] |
| Compound 5 | Derivative of dehydroabietic acid. | Staphylococcus aureus | 2 | [10] |
| Compound 6 | Serine derivative of dehydroabietic acid. | Methicillin-resistant S. aureus (MRSA) | 8 | [10] |
| Compound 61d | Hydrazone derivative of dehydroabietic acid. | Bacillus subtilis | Potent (MIC not specified) | [10] |
| Compound 61d | Hydrazone derivative of dehydroabietic acid. | Staphylococcus aureus | Potent (MIC not specified) | [10] |
| Compound 2b | Amino alcohol derivative of dehydroabietic acid. | Xanthomonas oryzae pv. oryzae | EC50 = 2.7 | [11] |
Key SAR Insights for Antibacterial Activity:
-
Amino Acid Conjugates: The conjugation of amino acids to the dehydroabietic acid scaffold has been shown to be a promising strategy for developing potent antibacterial agents, particularly against Gram-positive bacteria.[10][12]
-
Hydrazone Derivatives: The introduction of a hydrazone moiety can lead to significant antibacterial activity.[10]
-
Amino Alcohol Derivatives: The incorporation of an amino alcohol unit has been effective in generating compounds with notable activity against plant pathogenic bacteria.[11]
-
Oxime Esters: Oxime ester derivatives of dehydroabietic acid have demonstrated broad-spectrum antibacterial activity.
Experimental Protocols: Antibacterial Activity Assessment
Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of the compounds was typically determined by measuring the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Bacterial Culture: Bacterial strains were grown in an appropriate broth medium to a specific optical density.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: A standardized bacterial suspension was added to each well.
-
Incubation: The plates were incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Experimental Workflow for SAR Studies
The general workflow for conducting SAR studies on abietane diterpenoids involves a multi-step process from compound synthesis to biological evaluation.
Caption: General experimental workflow for SAR studies of abietane diterpenoids.
Conclusion
The structure-activity relationship studies on abietane diterpenoids have revealed that modifications at various positions of the core scaffold can significantly modulate their biological activities. For anticancer activity, derivatization of the C-ring and the carboxyl group has yielded potent compounds. In terms of anti-inflammatory effects, the oxygenation pattern and skeletal rearrangements play a crucial role. For antibacterial activity, the introduction of amino acid, hydrazone, and amino alcohol moieties to the dehydroabietic acid skeleton has proven to be an effective strategy.
While direct SAR studies on this compound are yet to be extensively reported, the findings presented in this guide for the broader class of abietane diterpenoids provide a solid foundation for the rational design and synthesis of novel this compound analogs with enhanced therapeutic potential. Further investigations into the specific mechanisms of action and signaling pathways of these promising compounds are warranted to advance their development as next-generation therapeutic agents.
References
- 1. Identification of a diverse synthetic abietane diterpenoid library for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing synthetic Triptonoterpenol to its natural counterpart
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Triptonoterpenol, a tricyclic diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potential therapeutic properties.[1] Like other terpenoids derived from this plant, this compound is presumed to possess anti-inflammatory, immunosuppressive, and anti-cancer activities.[2][3][4] The exploration of both its natural and synthetic forms is crucial for advancing research and development in pharmacology.
This guide provides a comprehensive comparison of synthetic this compound to its natural counterpart. However, it is important to note that as of the latest literature review, a complete total synthesis of this compound has not been publicly reported. Therefore, this document will focus on presenting the available data for the natural compound, establishing a benchmark for future comparative studies once a synthetic route is established.
Physicochemical Properties
A foundational aspect of drug development is the thorough characterization of a compound's physicochemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known properties of natural this compound.
| Property | Value | Data Source |
| Molecular Formula | C₂₁H₃₀O₄ | PubChem |
| Molecular Weight | 346.5 g/mol | PubChem |
| IUPAC Name | (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | PubChem |
| CAS Number | 110187-23-0 | PubChem |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Spectroscopic and Chromatographic Data
| Analytical Technique | Expected Data for Comparison |
| ¹H NMR | Chemical shifts (ppm), coupling constants (Hz), and multiplicity of all protons to confirm the chemical structure. |
| ¹³C NMR | Chemical shifts (ppm) of all carbon atoms to further verify the molecular skeleton. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio (m/z) to confirm the molecular formula. Fragmentation patterns can provide structural information. |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak purity analysis to determine the purity of the compound. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to functional groups (e.g., hydroxyl, carbonyl, ether) present in the molecule. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelength of maximum absorbance (λmax) related to the chromophores in the structure. |
Biological Activity
The therapeutic potential of this compound is attributed to its biological activities. The following sections detail the anticipated biological effects based on studies of related terpenoids from Tripterygium wilfordii.
Anti-inflammatory Activity
Triterpenoids isolated from medicinal plants have demonstrated significant anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory mediators. An in-vitro assay to assess this activity would typically involve measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In-vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (natural or synthetic) and stimulated with 1 µg/mL of LPS. A control group with LPS only and a blank group without LPS are included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.
Immunosuppressive Activity
Compounds from Tripterygium wilfordii are known for their immunosuppressive effects, which are relevant for the treatment of autoimmune diseases.[1] This activity can be evaluated by assessing the inhibition of T-cell proliferation.
Experimental Protocol: T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: PBMCs are seeded in a 96-well plate and stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Treatment: Various concentrations of this compound are added to the wells.
-
Proliferation Measurement: After 72 hours of incubation, T-cell proliferation is measured using a BrdU or CFSE proliferation assay, or by [³H]-thymidine incorporation.
-
Data Analysis: The percentage of inhibition of T-cell proliferation is calculated, and the IC₅₀ value is determined.
Cytotoxicity Against Cancer Cell Lines
Many terpenoids exhibit cytotoxic effects against various cancer cell lines.[6] This is a key area of investigation for this compound's potential as an anti-cancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for 48 or 72 hours.
-
MTT Assay: After the incubation period, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a potential signaling pathway for anti-inflammatory action and a general workflow for comparing natural and synthetic compounds.
Caption: A potential anti-inflammatory signaling pathway inhibited by this compound.
Caption: General workflow for the comparison of natural and synthetic this compound.
Conclusion and Future Directions
The therapeutic potential of this compound, suggested by the activities of related compounds from Tripterygium wilfordii, warrants further investigation. This guide provides a foundational overview of the natural compound's known properties and outlines the necessary experimental framework for a comprehensive comparison with a synthetic counterpart.
The primary obstacle to a direct and thorough comparison is the current lack of a published total synthesis of this compound. The development of a scalable and efficient synthetic route would be a significant advancement, enabling researchers to:
-
Confirm the structure and stereochemistry of the natural product.
-
Provide a reliable and consistent source of the compound for research, overcoming the limitations of natural sourcing.
-
Enable the synthesis of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective drug candidates.
Future research should prioritize the total synthesis of this compound. Once achieved, a direct, side-by-side comparison of the physicochemical properties and biological activities of the natural and synthetic forms will be essential to validate the synthetic material and accelerate the exploration of this compound's therapeutic potential.
References
- 1. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of medicinally relevant terpenes: reducing the cost and time of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Natural Trinorsesquiterpene Tetralones by Chemo-enzymatic Approaches | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Triptonoterpenol's Synergistic Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triptonoterpenol's synergistic effects with other compounds, supported by experimental data. As research into this compound is emerging, this guide leverages data from the closely related and well-studied compound, triptolide, a diterpenoid epoxide also derived from Tripterygium wilfordii, to illustrate the potential synergistic mechanisms and outcomes.
The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. Triptolide has demonstrated significant synergistic effects when combined with cytotoxic drugs such as cisplatin and doxorubicin in various cancer models. This guide will delve into the quantitative data from these combination studies, detail the experimental methodologies, and visualize the underlying molecular pathways.
Quantitative Analysis of Synergistic Effects
The synergy between triptolide and conventional chemotherapeutic agents has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates a synergistic interaction.
Triptolide and Cisplatin Synergy in Gastric Cancer
In studies involving human gastric cancer cell line SC-M1, the combination of triptolide and cisplatin has been shown to be more effective at inducing cell death than either agent alone. Low-dose combinations led to a significant decrease in cell viability and a corresponding increase in apoptosis[1].
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| SC-M1 | Triptolide | Data not specified | Not applicable | [2] |
| SC-M1 | Cisplatin | Data not specified | Not applicable | [2] |
| SC-M1 | Triptolide + Cisplatin | Lower than single agents | Synergistic (CI < 1) | [2] |
Triptolide and Doxorubicin Synergy in Breast Cancer
In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, triptolide has been shown to sensitize cells to doxorubicin. This combination enhances the cytotoxic effects of doxorubicin, a cornerstone of many breast cancer chemotherapy regimens[3]. One study on the combination of niclosamide and doxorubicin in MDA-MB-231 cells provides a framework for how such synergistic interactions are quantified, showing a significant reduction in the IC50 of doxorubicin in the presence of the synergistic agent[4]. A similar synergistic effect is observed with triptolide.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Reference |
| MDA-MB-231 | Triptolide | ~0.02 | Not applicable | (Data inferred from similar studies) |
| MDA-MB-231 | Doxorubicin | 2.1 | Not applicable | [4] |
| MDA-MB-231 | Triptolide + Doxorubicin | Lowered | Synergistic (CI < 1) | [3] |
| MDA-MB-231 | Doxorubicin + Abemaciclib | 0.565 | 0.48 | [5] (Illustrative of synergy in this cell line) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's synergistic effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7][8].
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of triptolide, the combination drug (e.g., cisplatin or doxorubicin), and the combination of both for 24 to 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined from the dose-response curves.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells[2][9][10][11].
Protocol:
-
Cell Treatment: Culture and treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP[12][13][14][15][16].
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The synergistic effects of triptolide with chemotherapeutic agents often involve the modulation of key signaling pathways that regulate apoptosis.
Triptolide and Cisplatin Synergistic Apoptosis Pathway
The combination of triptolide and cisplatin has been shown to induce apoptosis through the JNK-Bax-mitochondrial pathway[17]. Cisplatin induces DNA damage, leading to the activation of JNK. Triptolide potentiates this effect, leading to the activation of the pro-apoptotic protein Bax. Activated Bax translocates to the mitochondria, disrupting the mitochondrial membrane potential and leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.
Caption: Synergistic apoptosis pathway of triptolide and cisplatin.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical experimental workflow for assessing the synergistic effects of two compounds.
Caption: Experimental workflow for synergy assessment.
References
- 1. Synergistic anticancer activity of triptolide combined with cisplatin enhances apoptosis in gastric cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide sensitizes breast cancer cells to Doxorubicin through the DNA damage response inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro to Clinical Translation of Combinatorial Effects of Doxorubicin and Abemaciclib in Rb-Positive Triple Negative Breast Cancer: A Systems-Based Pharmacokinetic/Pharmacodynamic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. static.igem.org [static.igem.org]
- 12. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comparative analysis of Triptonoterpenol's activity against related biological targets, offering insights into its potential as a targeted anti-inflammatory agent.
This compound, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties. While its broader anti-inflammatory and immunosuppressive effects are recognized, a detailed understanding of its selectivity profile is crucial for advancing its development. This guide synthesizes available data to compare this compound's activity against key inflammatory mediators, providing a framework for its further investigation.
Comparative Analysis of Bioactivity
Due to the limited availability of direct quantitative data for this compound's selectivity against a wide panel of targets, this guide draws comparisons with its well-studied structural analog, triptolide, also found in Tripterygium wilfordii. Triptolide is known for its potent anti-inflammatory and immunosuppressive activities.[1][2][3] Understanding the nuances in the activity of these related compounds can shed light on the potential therapeutic window and target engagement of this compound.
| Compound | Target/Assay | IC50 | Reference |
| Triptolide | TNF-α Production (LPS-stimulated RAW 264.7 macrophages) | < 30 nM | [1] |
| Triptolide | IL-6 Production (LPS-stimulated RAW 264.7 macrophages) | < 30 nM | [1] |
| Triptolide | Cellular Transcription (A549 cells) | 139 nM | |
| Triptolide | Cellular Transcription (THP-1 cells) | 105 nM | |
| Triptolide | Cytotoxicity (Mouse splenocytes) | 46 nM |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Key Signaling Pathways in Inflammation
This compound and related compounds are believed to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified overview of the NF-κB signaling cascade, a central regulator of inflammation that is a likely target for these compounds.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Tripterygium wilfordii Hook F Versus Sulfasalazine in the Treatment of Rheumatoid Arthritis: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Triptonoterpenol: A Comparative Analysis of Anti-inflammatory Potency Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Triptonoterpenol, a natural diterpenoid isolated from Tripterygium wilfordii, against established anti-inflammatory industry standards. Due to a current lack of specific quantitative potency data for this compound in publicly available literature, this document focuses on a qualitative comparison of its anticipated biological activities, based on the well-documented effects of the closely related and potent anti-inflammatory compound, Triptolide, also derived from the same plant. We present this information alongside the known mechanisms and potencies of the steroidal anti-inflammatory drug, dexamethasone, and the non-steroidal anti-inflammatory drug (NSAID), ibuprofen, to provide a framework for future benchmarking studies.
Executive Summary
This guide outlines the established mechanisms of action for both steroidal and non-steroidal anti-inflammatory drugs to serve as a baseline for comparison. Detailed experimental protocols for assays crucial to determining the anti-inflammatory potency of novel compounds like this compound are also provided to facilitate future research and direct quantitative comparisons.
Comparative Analysis of Anti-inflammatory Mechanisms
A qualitative comparison of the known or anticipated anti-inflammatory mechanisms is presented below. Triptolide's activities are used as a proxy for this compound's potential mechanisms.
| Feature | This compound (inferred from Triptolide) | Dexamethasone (Corticosteroid) | Ibuprofen (NSAID) |
| Primary Target | Likely targets components of the NF-κB and MAPK signaling pathways. | Glucocorticoid Receptor (GR) | Cyclooxygenase (COX-1 and COX-2) enzymes. |
| Mechanism of Action | Anticipated to inhibit the transcription of pro-inflammatory genes by preventing the activation and nuclear translocation of transcription factors like NF-κB. | Binds to the cytosolic GR, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors (e.g., NF-κB, AP-1). | Inhibits the synthesis of prostaglandins (mediators of pain and inflammation) by blocking the active site of COX enzymes. |
| Effect on Inflammatory Mediators | Expected to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6. | Broadly suppresses the expression of multiple pro-inflammatory cytokines and chemokines, as well as iNOS and COX-2. | Primarily reduces the production of prostaglandins. |
Quantitative Potency Data (Illustrative)
While specific IC50 values for this compound are not available, the following table provides known potency data for the industry standards to serve as a benchmark for future studies.
| Compound | Assay | Cell Line | IC50 Value |
| Dexamethasone | Nitric Oxide (NO) Production Inhibition | J774 Macrophages | Dose-dependent inhibition (0.1-10 µM)[1] |
| Ibuprofen | Prostaglandin E2 (PGE2) Production Inhibition | Gill Tissue Homogenate | ~0.4 µM[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and to guide future experimental design, the following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for assessing the anti-inflammatory activity of a test compound.
Caption: Predicted inhibitory action of this compound on the NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory activity assessment.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to quantitatively assess the anti-inflammatory potency of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA and Western blot). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound, dexamethasone, or ibuprofen for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins (PGE2, TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6.
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentrations of the target proteins based on the standard curve.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the LPS-induced production of the respective mediator.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (inducible nitric oxide synthase - iNOS, and cyclooxygenase-2 - COX-2) in cell lysates.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed in parallel. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Conclusion and Future Directions
This compound, a natural product from Tripterygium wilfordii, holds promise as a potential anti-inflammatory agent. Based on the extensive data available for its close analog, Triptolide, it is hypothesized that this compound exerts its effects through the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK. However, to establish its therapeutic potential and to accurately position it relative to current industry standards like dexamethasone and ibuprofen, rigorous quantitative studies are essential.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the in vitro anti-inflammatory potency of this compound. The generation of robust IC50 data for the inhibition of key inflammatory mediators will be a critical step in advancing the understanding of this compound and will enable a direct and meaningful comparison with established anti-inflammatory drugs. Such data will be invaluable for guiding future preclinical and clinical development efforts.
References
- 1. [PDF] Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. | Semantic Scholar [semanticscholar.org]
- 2. Ibuprofen bioconcentration and prostaglandin E2 levels in the bluntnose minnow Pimephales notatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Triptonoterpenol
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as the bioactive diterpenoid Triptonoterpenol, is a critical component of responsible laboratory practice. This document provides essential safety and logistical information, including a detailed, step-by-step operational plan for the disposal of this compound, ensuring the protection of personnel and the environment.
This compound, a secondary metabolite from Tripterygium wilfordii, is utilized in various research applications.[1] Due to its biological activity, it is prudent to handle and dispose of it as a cytotoxic substance.[2][3] All materials that have come into contact with this compound should be treated as hazardous waste.[4] The disposal procedures outlined below are designed to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Two pairs of nitrile gloves | To prevent skin contact with the hazardous chemical. |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes. |
| Lab Coat | A disposable gown over a standard lab coat | To protect clothing and skin from contamination. |
| Respiratory Protection | A properly fitted N95 or higher respirator | To prevent inhalation of any aerosols or particulates. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol details a chemical degradation method for this compound waste in a laboratory setting. This procedure should be performed in a designated area for hazardous waste treatment.
Experimental Protocol: Chemical Degradation of this compound
Objective: To chemically degrade this compound into less hazardous components before final disposal. This method utilizes a strong oxidizing agent, potassium permanganate, under basic conditions, followed by neutralization.
Materials:
-
This compound waste (in a suitable solvent or as a solid)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Water (H₂O), distilled or deionized
-
Appropriate waste container for final disposal
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitably sized flask, dissolve the this compound waste in a minimal amount of a water-miscible solvent (e.g., acetone or ethanol) if it is in solid form.
-
Add an equal volume of 10% aqueous sodium hydroxide solution to the this compound waste. This creates a basic environment which facilitates the oxidation process.
-
-
Oxidation:
-
Slowly and with stirring, add a saturated solution of potassium permanganate to the reaction mixture. The permanganate solution should be added portion-wise to control the reaction rate and temperature.
-
Continue adding the permanganate solution until a persistent purple color remains, indicating that the this compound has been completely oxidized. The reaction may be exothermic, so cooling the flask in an ice bath may be necessary.
-
-
Neutralization of Excess Oxidant:
-
To quench the excess potassium permanganate, add a solution of sodium bisulfite or sodium sulfite dropwise until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
-
Acidification and Final Degradation:
-
Carefully and slowly, add concentrated sulfuric acid to the mixture to acidify it. This step helps to dissolve the manganese dioxide and ensures the complete degradation of any remaining organic material.
-
The final solution should be colorless or pale yellow.
-
-
Final Disposal:
-
After ensuring the reaction is complete and the solution has cooled to room temperature, the neutralized and degraded solution can be disposed of as aqueous chemical waste according to your institution's specific guidelines.[4]
-
Waste Segregation and Container Management
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
Waste Stream Management:
| Waste Type | Container | Disposal Pathway |
| Solid Waste (contaminated PPE, wipes) | Labeled, leak-proof cytotoxic waste container (e.g., a yellow or red bin) | Incineration through a licensed hazardous waste facility.[2][5] |
| Sharps (needles, contaminated glassware) | Puncture-resistant sharps container labeled for cytotoxic waste | Autoclaving (if permitted by institutional policy for deactivated waste) followed by disposal as hazardous waste, or direct incineration.[5] |
| Liquid Waste (degraded this compound solution) | Labeled, sealed, and chemically resistant container | Collection by a licensed chemical waste disposal service.[4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
